Product packaging for 1,4-Dichlorobenzene(Cat. No.:CAS No. 106-46-7)

1,4-Dichlorobenzene

Cat. No.: B042874
CAS No.: 106-46-7
M. Wt: 147 g/mol
InChI Key: OCJBOOLMMGQPQU-UHFFFAOYSA-N
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Description

1,4-Dichlorobenzene (p-Dichlorobenzene) is a volatile chlorinated aromatic hydrocarbon of significant utility in chemical research and industrial applications. Its primary research value lies in its role as a versatile precursor in organic synthesis, where it undergoes nucleophilic aromatic substitution to produce various substituted benzenes, ethers, and sulfonates. Furthermore, it serves as a critical intermediate in the synthesis of polymers, agrochemicals, and dyes. Beyond synthesis, this compound is widely used as a stable, crystalline standard in gas chromatography (GC) and mass spectrometry (MS) for method development and calibration due to its well-defined physical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2 B042874 1,4-Dichlorobenzene CAS No. 106-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dichlorobenzene
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InChI

InChI=1S/C6H4Cl2/c7-5-1-2-6(8)4-3-5/h1-4H
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InChI Key

OCJBOOLMMGQPQU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1Cl)Cl
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Molecular Formula

C6H4Cl2
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DSSTOX Substance ID

DTXSID1020431
Record name 1,4-Dichlorobenzene
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Molecular Weight

147.00 g/mol
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Physical Description

P-dichlorobenzene appears as a white colored liquid with the odor of moth balls. Denser than water and insoluble in water. Flash point below 200 °F. Used as a moth repellent, to make other chemicals, as a fumigant, and for many other uses., Other Solid; Pellets or Large Crystals, Colorless or white crystalline solid with a mothball-like odor. [insecticide]; [NIOSH], Solid, COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless or white crystalline solid with a mothball-like odor., Colorless or white crystalline solid with a mothball-like odor. [insecticide]
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Record name Benzene, 1,4-dichloro-
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Boiling Point

345 °F at 760 mmHg (NTP, 1992), 173.9 °C, 174 °C, 345 °F
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Flash Point

150 °F (NTP, 1992), 66.0 °C (150.8 °F) - closed cup, 150 °F (66 °C) (closed cup), 66 °C c.c., 150 °F
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 81.3 mg/L at 25 °C, Practically insoluble in water, Soluble in chloroform, carbon disulfide, benzene, ether, alcohol, Miscible with ethanol, acetone, benzene; soluble in ethyl ether, chloroform, 0.0813 mg/mL at 25 °C, Solubility in water, mg/l at 20 °C: 49 (practically insoluble), 0.008%
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Density

1.458 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2475 g/cu cm at 25 °C, Density: 1.4581 at 20.5 °C/4 °C, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 1.458, 1.25
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Vapor Density

5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.08 (Air = 1), Relative vapor density (air = 1): 5.08, 5.08
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Vapor Pressure

0.6 mmHg at 68 °F ; 1.8 mmHg at 86 °F (NTP, 1992), 1.74 [mmHg], 1.74 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 170, 1.3 mmHg
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Impurities

Pure-grade para-dichlorobenzene consists of > 99.8% para-dichlorobenzene, < 0.05% chlorobenzene and trichlorobenzene and < 0.1% ortho- and meta-dichlorobenzene.
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Color/Form

White crystals, Volatile crystals, White crystals or leaflets, Colorless or white crystalline solid

CAS No.

106-46-7; 25321-22-6(mixedisomers), 106-46-7, 55232-43-4, 25321-22-6
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Record name Benzene, 1,4-dichloro-
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Melting Point

127 °F (NTP, 1992), 53 °C, 53.1 °C, 52.7 °C, 128 °F
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Environmental Occurrence, Fate, and Transport of 1,4 Dichlorobenzene

Environmental Distribution and Concentrations of 1,4-Dichlorobenzene

This compound has been detected in various environmental compartments, including the atmosphere, water systems, soil, sediment, and living organisms. canada.ca Its distribution is governed by processes such as atmospheric photo-oxidation, volatilization, and partitioning to soil, sediment, and biota. canada.ca While it does not persist in ambient air and surface water, it can accumulate in anaerobic sediments. canada.ca

Due to its volatility, a primary route of exposure to this compound is through breathing contaminated air, particularly indoors. epa.gov Indoor air concentrations can be one to three orders of magnitude higher than outdoor levels, especially where it is used as a deodorizer or moth repellent. nih.gov

A Canadian study from 1988 to 1990 across 23 sites found the mean concentration of this compound in ambient air to be 0.92 µg/m³, with 99% of samples having levels above the detection limit of 0.1 µg/m³. canada.ca The mean levels at these sites ranged from 0.22 to 2.94 µg/m³. canada.ca In contrast, indoor air in some Canadian homes showed an average concentration of 15.0 µg/m³. canada.ca Similarly, in the United States, median overnight concentrations in 57 California homes ranged from 0.4 to 2.8 µg/m³. canada.ca Outdoor air concentrations in various locations across North America and Europe have been reported to range from 0.2 to less than 5 µg/m³. nih.gov In urban areas and near hazardous waste sites, concentrations generally average less than 25.2 μg/m³. nih.gov

Atmospheric Concentrations of this compound

Location/Condition Concentration Range/Average
Ambient Air (23 Canadian sites, 1988-1990) Mean: 0.92 µg/m³ (Range of means: 0.22-2.94 µg/m³) canada.ca
Indoor Air (12 Canadian homes, 1986) Mean: 15.0 µg/m³ (Range: 1-107 µg/m³) canada.ca
Indoor Air (57 California homes) Median: 0.4-2.8 µg/m³ canada.ca
Outdoor Air (North America & Europe) 0.2 - <5 µg/m³ nih.gov

When released into water, this compound tends to volatilize rapidly, leading to generally low concentrations in surface water. nih.gov However, it has been detected in surface water, groundwater, and drinking water.

In Minnesota, this compound was detected in 3% of river and stream samples, with a maximum concentration of 0.1 µg/L. health.state.mn.us European monitoring data for coastal waters and estuaries typically show values lower than 0.1 µg/l, with a worst-case of less than 0.2 µg/l. eurochlor.org In German rivers like the Rhine and Elbe, concentrations between 1990 and 1993 ranged from 0.01 to 0.1 µg/l when detected. eurochlor.org

Groundwater contamination is also a concern. In a New Jersey study, this compound was found in 19 of 685 groundwater samples, with the highest concentration being 995 ppb. nih.gov In Texas' Edwards Aquifer, only 3 of 27 wells had concentrations above the 4 ng/L detection limit. nih.govnih.gov In Minnesota, it has been detected in one percent of groundwater samples, mostly below 1 µg/L. health.state.mn.us

Regarding drinking water, a survey in the Atlantic provinces of Canada did not detect dichlorobenzenes in 1,210 samples analyzed (detection limit = 0.02 µg/L). canada.ca In Quebec, it was found in 4 of 143 samples at concentrations below 1 µg/L. canada.ca In Minnesota, less than one percent of 9,849 drinking water samples contained this compound, with a maximum detection of 4.6 µg/L. health.state.mn.us The U.S. Environmental Protection Agency (EPA) has set a maximum contaminant level (MCL) for drinking water at 0.075 mg/L (or 75 µg/L). nih.gov

Aquatic Concentrations of this compound

Water Type Location Concentration
Surface Water Minnesota (Rivers/Streams) Max: 0.1 µg/L health.state.mn.us
Surface Water Europe (Coastal/Estuaries) Typical: < 0.1 µg/L eurochlor.org
Surface Water Germany (Rhine/Elbe Rivers) 0.01 - 0.1 µg/L eurochlor.org
Groundwater New Jersey, USA Max: 995 ppb (µg/L) nih.gov
Groundwater Minnesota, USA < 1 µg/L in 1% of samples health.state.mn.us
Groundwater Edwards Aquifer, Texas, USA > 4 ng/L in 3 of 27 wells nih.govnih.gov
Drinking Water Minnesota, USA Max: 4.6 µg/L in <1% of samples health.state.mn.us

Due to its tendency to adsorb to organic matter, this compound can accumulate in soil and sediment. tpsgc-pwgsc.gc.ca In Canada, sediments near a municipal sewage outfall in Victoria, British Columbia, showed concentrations ranging from 1 to 1,710 ng/g (dry weight), with a mean of 141 ng/g. canada.ca In Lake Ontario sediments near the Niagara River, a maximum concentration of 1,100 ng/g (dry weight) was reported in 1981. canada.ca In the United States, sediments from Bayou d'Inde in Louisiana had a concentration of 9.5 mg/kg in the solid portion. nih.govnih.gov

This compound can be taken up by living organisms. It has been detected in fish from contaminated waters. nih.gov For instance, BCF (bioconcentration factor) values in rainbow trout were generally in the 100 to 250 range. eurochlor.org It has also been identified in pig back fat at a concentration of 502 ng/g. nih.govnih.gov

In the U.S. Food and Drug Administration's Total Diet Study, this compound was detected in 33 different food items, with concentrations ranging from 0.002 to 0.29 ppm (the highest being in popcorn popped in oil). nih.govnih.gov In the United Kingdom, concentrations in fresh vegetables ranged from 0.027 μg/kg in potatoes to 0.464 μg/kg in peas. nih.govnih.gov

Environmental Release Pathways of this compound

The release of this compound into the environment is predominantly from its production and widespread use in consumer and industrial products. tpsgc-pwgsc.gc.caeurochlor.org

Industrial activities are a significant source of this compound emissions. In 1988, the EPA's Toxics Release Inventory reported environmental releases of 1.9 million pounds in the U.S., with over 99% being released to the air. nih.govnih.gov By 2007, releases from 11 facilities had decreased to a total of 79,317 pounds, again mostly to the air. nih.gov In California, annual statewide industrial emissions were estimated to be 30,577 pounds. ca.gov

Industrial liquid effluents also contribute to its environmental release. In Ontario, Canada, organic chemical manufacturing plants were estimated to release between 0.002 and 0.365 kg/day into the St. Clair River. canada.ca It has also been detected in process effluents from pulp and paper mills in Ontario at concentrations up to 9.6 µg/L. canada.ca

Table of Mentioned Chemical Compounds

Compound Name
1,2,4-trichlorobenzene
This compound
Benzene (B151609)
Carbon monoxide
Chlorine
Chlorobenzene (B131634)
Dichlorobenzene
Hydrochloric acid
Naphthalene
Polyphenylene sulfide (B99878)

Consumer Product Volatilization

A primary route of this compound's release into the environment is through volatilization from consumer products. chemicalbook.com Due to its relatively high volatility and low solubility in water, it readily sublimes at room temperature, transitioning from a solid to a vapor. wikipedia.orgchemicalbook.com This property is key to its function in products like mothballs, urinal cakes, and air fresheners, as the released vapor acts as a deodorizer and insect killer. wikipedia.orgchemicalbook.com

Consequently, concentrations of this compound are often significantly higher in indoor environments compared to outdoor air. nih.govcanada.ca Studies have shown that indoor air concentrations can be one to three orders of magnitude greater in homes where it is used as a deodorizer or moth repellent. nih.gov The primary source of consumer exposure is through the inhalation of this vapor. aarti-industries.com It is estimated that approximately 95% of the environmental release of this compound happens during its use in these products, rather than during its manufacturing. chemicalbook.com

Waste Disposal and Hazardous Waste Sites

Improper waste disposal is another significant pathway for this compound to enter the environment. Household products containing the chemical, if discarded in regular trash, can end up in landfills where the compound can be released. health.state.mn.us It has been detected in leachate from landfills and at hazardous waste sites. canada.cahealth.state.mn.us For instance, a maximum concentration of 19,000 ng/L was found in untreated leachate from a chemical manufacturing plant landfill in Sarnia, Ontario. canada.ca Similarly, it has been found in groundwater near landfill sites in Canada and dump sites in Niagara Falls, New York. canada.ca

To mitigate this environmental contamination, it is recommended that household products containing this compound be disposed of through household hazardous waste collection programs. health.state.mn.us When dealing with spills, it may be necessary to contain and dispose of the chemical as a hazardous waste, following recommendations from environmental protection agencies. nj.gov The U.S. Environmental Protection Agency (EPA) has designated this compound with the hazardous waste number U072 for discarded commercial chemical products. nih.gov

Environmental Fate Processes of this compound

Once released, the environmental fate of this compound is governed by several processes. tpsgc-pwgsc.gc.ca As a solid with moderate volatility and low water solubility, it tends to volatilize rapidly when dissolved and adsorb strongly to organic matter. tpsgc-pwgsc.gc.ca In soil, it volatilizes and dissolves slowly. tpsgc-pwgsc.gc.ca

PropertyValueSignificance
Vapor Pressure 1.74 mm Hg at 25°C nih.govIndicates a tendency to volatilize from dry surfaces. nih.gov
Henry's Law Constant 2.41 x 10⁻³ atm·m³/mol nih.govSuggests rapid volatilization from moist soil and water surfaces. tpsgc-pwgsc.gc.canih.gov
Water Solubility 70 mg/L tpsgc-pwgsc.gc.caLow solubility limits its dissolution in water. tpsgc-pwgsc.gc.ca
Organic Carbon Partition Coefficient (log Koc) 2.5 - 3.3 tpsgc-pwgsc.gc.caIndicates moderate mobility and strong adsorption to organic matter in soil and sediment. tpsgc-pwgsc.gc.canih.gov

Atmospheric Photo-oxidation and Half-life

In the atmosphere, this compound is expected to exist almost entirely in the vapor phase due to its vapor pressure. nih.gov Its persistence in the air is limited by its reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this degradation process is approximately 40 days. nih.gov When heated to decomposition, it can release toxic gases such as hydrochloric acid and carbon monoxide. nih.gov

Volatilization from Water and Soil Surfaces

Volatilization is a dominant process for the removal of this compound from both surface water and soil. canada.ca Its high Henry's Law constant indicates that it will rapidly move from water to the air. tpsgc-pwgsc.gc.canih.gov One study reported volatilization half-lives from water ranging from less than one day to 31 days. canada.ca It is also expected to volatilize from dry soil surfaces based on its vapor pressure. nih.gov When present in soil, it volatilizes slowly; if it dissolves and reaches a waterway, it will be diluted before volatilizing. tpsgc-pwgsc.gc.ca

Partitioning to Soil, Sediment, and Biota

Based on its organic carbon partition coefficient (Koc) values, which range from 273 to 390, this compound is expected to have moderate mobility in soil and to adsorb strongly to organic matter. tpsgc-pwgsc.gc.canih.gov This binding to soil and sediment can be a major environmental fate process. epa.gov For example, analysis of Lake Ontario sediment cores has shown the presence and persistence of dichlorobenzenes since before 1940. epa.gov Mean concentrations in the superficial sediments of the Great Lakes have been detected, with Lake Ontario showing the highest levels. nih.gov

As a lipophilic compound, this compound has a tendency to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. wikipedia.orgaarti-industries.com It has been detected in fish from contaminated waters. nih.gov This potential for bioaccumulation is a key consideration in its environmental risk profile. aarti-industries.com

Anaerobic Accumulation in Sediments and Groundwater

Under anaerobic (oxygen-free) conditions, which are common in deep sediments and some groundwater, the degradation of this compound is significantly hindered. usgs.gov While it can be biodegraded under aerobic conditions, it is not readily degraded by anaerobic bacteria. usgs.goveurochlor.org This resistance to anaerobic degradation can lead to its long-term persistence in these environments. usgs.gov

Hydrologic and geochemical evidence from a site contaminated by long-term sewage disposal showed an extensive plume of dichlorobenzene extending over 3,500 meters, with the contamination having persisted for at least 20 years. usgs.gov Denitrifying conditions in the aquifer appeared to enhance its persistence. usgs.gov At another site, the high organic content of a silty clay layer prevented the establishment of aerobic conditions, necessitating an anaerobic bioremediation approach using sulfate (B86663) as an electron acceptor to address the contamination. battelle.org

Advanced Analytical Methodologies for 1,4 Dichlorobenzene Quantification

Spectrophotometric Methods for Trace Analysis of 1,4-Dichlorobenzene

Spectrophotometry offers a simple and selective approach for the determination of trace amounts of this compound. One such method is based on the reaction of p-DCB with N-Phenyl benzo hydroxamic acid (N-PBHA) in an acidic medium. researchtrend.net This reaction forms a distinct golden-yellow colored mixed complex that can be quantified. researchtrend.net

The complex, extracted into chloroform, exhibits a maximum absorbance (λmax) at a wavelength of 443 nm. researchtrend.net This method has demonstrated high sensitivity, with a calculated molar absorptivity of 9.355 x 10⁵ liter mol⁻¹ cm⁻¹. researchtrend.net The system adheres to Beer's law within a concentration range of 0.0121 to 0.0512 µg/mL. researchtrend.net A key advantage of this technique is its relative freedom from interference by most foreign ions, and it has been successfully applied to the analysis of p-DCB in industrial wastewater with a relative standard deviation of 1.44%. researchtrend.net

Table 1: Spectrophotometric Method Parameters for this compound Analysis

Parameter Value
Reagent N-Phenyl benzo hydroxamic acid (N-PBHA)
Wavelength (λmax) 443 nm researchtrend.net
Molar Absorptivity 9.355 x 10⁵ L mol⁻¹ cm⁻¹ researchtrend.net
Beer's Law Range 0.0121 – 0.0512 µg/mL researchtrend.net
Solvent Chloroform researchtrend.net

| Application | Industrial Wastewater researchtrend.net |

Chromatographic Techniques for this compound Measurement

Chromatographic techniques are the cornerstone for the measurement of this compound, providing excellent separation and quantification capabilities. sielc.comusgs.govcurtin.edu.au Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed, often coupled with mass spectrometry (MS) for definitive identification. sielc.comusgs.gov These methods are suitable for analyzing this compound in a multitude of samples, including water, air, and complex biological matrices. usgs.govcurtin.edu.aucanada.ca

Gas chromatography, particularly when combined with mass spectrometry (GC-MS), is a robust and sensitive technique for identifying and quantifying this compound residues. nih.gov The purge and trap method is a common pre-concentration technique used for volatile organic compounds like p-DCB in water samples before GC-MS analysis. usgs.gov

Several GC-MS-based methods have been validated for various matrices:

For Honey Samples: A method using steam-distillation followed by GC-MS with isotope dilution has been developed. nih.gov This method, validated on both quadrupole MS (QMS) and ion-trap MS (ITMS) systems, achieved recoveries better than 91% and instrumental detection limits as low as 0.6 µg/kg. nih.gov

For Beeswax: A rapid method using dynamic headspace vacuum transfer in trap extraction (DHS-VTT-GC-MS) has been validated. mdpi.comnih.gov It provides a quantitation limit (LOQ) of 0.05 mg/kg with recoveries over 80%. mdpi.comnih.gov

For Air Samples: Thermal desorption followed by GC with a flame ionisation detector (FID) or MS is a standard approach. nih.govresearchgate.net One method specifies a WAX-ETR column, achieving a retention time of 23.6 minutes for this compound, distinct from its isomers. researchgate.net

The choice of column and temperature programming is critical for separating this compound from its isomers and other compounds. For instance, a capillary column coated with crosslinked methylsilicone with a temperature ramp from 50°C to 250°C showed a typical retention time of 14.90 minutes for p-DCB. google.com

Table 2: Comparison of GC and GC-MS Methods for this compound Quantification

Method Matrix Detector Column Type Detection Limit / LOQ Reference
GC-Isotope Dilution MS Honey Quadrupole MS (QMS) / Ion-Trap MS (ITMS) - 0.6 µg/kg (QMS) / 1 µg/kg (ITMS) nih.gov
DHS-VTT-GC-MS Beeswax Mass Spectrometer (SIM mode) - LOQ: 0.05 mg/kg mdpi.comnih.gov
GC-FID Air Flame Ionisation Detector (FID) Fused silica (B1680970) capillary (WAX-ETR) LOQ: 0.90 mg/m³ researchgate.net
Purge and Trap GC/MS Water (Surface, Ground) Quadrupole Mass Spectrometer Megabore capillary - usgs.gov

| GC-FID | Chemical Reaction Product | Flame Ionisation Detector (FID) | Capillary (crosslinked methylsilicone) | Not Specified | google.com |

High-performance liquid chromatography provides an alternative to GC, particularly for aqueous samples, as it can minimize complex pre-treatment steps. wur.nl A reverse-phase (RP) HPLC method can analyze this compound using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (HPLC-MS), the non-volatile phosphoric acid is typically replaced with a volatile alternative like formic acid. sielc.com Specialized columns, such as the Newcrom R1, which has low silanol (B1196071) activity, are used for these separations. sielc.com

An HPLC method coupled with a diode array detector (DAD) has been developed for quantifying a mixture of compounds including this compound. wur.nl This method is suited for direct analysis of aqueous samples from biodegradation experiments, offering a reliable tool for routine monitoring. wur.nl Certified reference materials, such as this compound-d4, are available and suitable for use as internal standards in both HPLC and GC applications. sigmaaldrich.com

Table 3: High-Performance Liquid Chromatography (HPLC) Methods for this compound

Method Column Mobile Phase Detector Key Findings Reference
Reverse Phase HPLC Newcrom R1 Acetonitrile, Water, Phosphoric Acid Not specified (Formic acid for MS) Scalable method suitable for preparative separation and pharmacokinetics. sielc.com

| HPLC-DAD | Not specified | Methanol:Water | Diode Array Detector (DAD) | Suitable for direct aqueous sample analysis to monitor biodegradation. | wur.nl |

Sampling and Sample Preparation for Diverse Environmental Matrices

The selection of an appropriate sampling and sample preparation technique is a critical prerequisite for the accurate quantification of this compound. sielc.comcurtin.edu.au The method must be tailored to the specific environmental matrix—such as air, water, or soil—to efficiently extract the analyte and remove interfering substances before instrumental analysis. curtin.edu.au Standardized protocols are essential to ensure the integrity and representativeness of the sample from collection through to analysis. curtin.edu.aunsw.gov.au

Due to its volatility, this compound is commonly present in both ambient and indoor air. canada.caepa.gov Effective air sampling methods are required to capture and concentrate the compound for analysis.

Common techniques include:

Adsorption Tubes: A defined volume of air is drawn through an adsorption tube packed with a sorbent material. researchgate.net Tenax TA™ is a frequently used sorbent, from which the collected dichlorobenzenes are subsequently released for GC analysis via thermal desorption. researchgate.net NIOSH Method 2549 also utilizes thermal desorption with GC-MS. nih.gov

Silica Gel: Air samples can be collected on silica gel, a method used in occupational exposure monitoring. ca.gov

Gas Chromatography with Flame Ionization Detector (GC-FID): NIOSH Method 1003 specifies this technique for air analysis, with a reported detection limit of 2.0 µg per sample. nih.gov

Table 4: Air Sampling and Preparation Methods for this compound

Method Sorbent Material Analytical Technique Notes Reference
Adsorption/Thermal Desorption Tenax TA™ Gas Chromatography (GC-FID) Recommended air sample volume of 0.2 L at a flow rate of 0.3 L/h. researchgate.net
Adsorption/Thermal Desorption Not Specified Gas Chromatography/Mass Spectrometry (GC-MS) NIOSH Method 2549. Detection limit: ≤100 ng per tube. nih.gov
Adsorption/Solvent Desorption Silica Gel Gas Chromatography Used for monitoring in chemical manufacturing plants. ca.gov

| Adsorption/Solvent Desorption | Not Specified | Gas Chromatography/Flame Ionization Detector (GC-FID) | NIOSH Method 1003. Detection limit: 2.0 µ g/sample . | nih.gov |

For the analysis of this compound in aqueous matrices, sample preparation aims to isolate the compound from the water and concentrate it for analysis. Several extraction techniques are employed:

Purge and Trap: This technique is widely used for volatile organic compounds in surface water and groundwater. usgs.gov An inert gas, such as helium, is bubbled through the sample, and the purged volatiles are collected on a sorbent trap before being thermally desorbed into a GC/MS system. usgs.gov

Solid-Phase Microextraction (SPME): SPME uses a coated fiber to extract analytes directly from the sample. researchgate.net A 100 µm polydimethylsiloxane (B3030410) (PDMS) coated fiber has been used to determine dichlorobenzenes in aqueous samples, with detection limits between 7 and 9 ng/L. researchgate.net

Solid-Phase Disk Extraction (SPDE): This method involves passing the water sample through a disk containing a solid sorbent. researchgate.net For chlorobenzenes, a C18 (octadecyl) disk can be used to extract the analytes from a 500 mL water sample, which are then eluted with solvents like acetone (B3395972) and methylene (B1212753) dichloride. researchgate.net The linearity for dichlorobenzene isomers with this method ranges from 0.02 to 0.4 µg/L. researchgate.net

Pre-treatment for Spectrophotometry: For the analysis of industrial wastewater, physical and chemical pre-treatments may be necessary. researchtrend.net This can include centrifugation to remove suspended particles and the addition of a masking agent like EDTA to prevent interference from metal ions. researchtrend.net

Table 5: Water and Wastewater Sample Preparation Techniques for this compound Analysis

Technique Principle Matrix Application Key Parameters Reference
Purge and Trap Inert gas purging of volatiles onto a sorbent trap. Surface water, Groundwater Followed by thermal desorption into GC/MS. usgs.gov
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber. Aqueous samples 100 µm PDMS fiber; 30 min absorption time. researchgate.net
Solid-Phase Disk Extraction (SPDE) Filtration through a sorbent-embedded disk. Deionized, tap, and sea water C18 disk; Elution with acetone and methylene dichloride. researchgate.net

| Centrifugation & Masking | Physical separation and chemical sequestering. | Industrial Wastewater | Used prior to spectrophotometric analysis; EDTA as masking agent. | researchtrend.net |

Table 6: Chemical Compounds Mentioned

Compound Name Abbreviation / Synonym
This compound p-DCB, PDCB, p-Dichlorobenzol
1,2-Dichlorobenzene o-DCB
1,3-Dichlorobenzene m-DCB
Acetonitrile MeCN
Acetone -
Benzene (B151609) -
Chloroform -
Ethylenediaminetetraacetic acid EDTA
Formic Acid -
Helium -
Methylene Dichloride Dichloromethane (B109758)
Monochlorobenzene -
N-Phenyl benzo hydroxamic acid N-PBHA
Phosphoric Acid -
Tenax TA™ -

Solid Matrix (Soil, Sediment) and Biological Sample Analysis

The analysis of this compound in complex matrices such as soil, sediment, and biological tissues requires robust extraction and cleanup procedures to isolate the analyte from interfering substances prior to instrumental analysis.

Soil and Sediment Analysis: Standard methods for the analysis of semivolatile organic compounds in solid waste and soils, such as U.S. EPA Method 8270, are applicable to this compound. epa.gov The general procedure involves solvent extraction of the sample, followed by concentration and cleanup of the extract. Common extraction techniques include Soxhlet extraction, pressurized fluid extraction (PFE), also known as accelerated solvent extraction (ASE), and ultrasonic extraction. Dichloromethane or a mixture of acetone and hexane (B92381) are frequently used as extraction solvents.

Given the complexity of soil and sediment matrices, a cleanup step is often necessary to remove co-extracted interfering compounds like lipids and humic substances. This is commonly achieved using column chromatography with adsorbents such as silica gel or Florisil. nih.gov After extraction and cleanup, the sample is analyzed, typically by gas chromatography-mass spectrometry (GC-MS). For sediment samples, it is recommended that they are cooled to 4°C as soon as possible after collection and analyzed within 14 days. ohio.gov

Biological Sample Analysis: Analyzing biological samples, which are often lipid-rich, presents significant challenges due to potential analytical interferences. tdi-bi.com Therefore, extensive cleanup procedures are mandatory.

Tissue Samples (e.g., adipose, liver, muscle): Methods for extracting this compound from tissues often involve initial homogenization followed by chemical drying (e.g., with sodium sulfate (B86663) or Hydromatrix™). tdi-bi.com Accelerated Solvent Extraction (ASE) using solvents like dichloromethane is an efficient extraction technique. tdi-bi.com The resulting extracts are high in lipids, which must be removed. Gel permeation chromatography (GPC) is a widely used technique for lipid removal. tdi-bi.com Alternatively, adsorbents like Florisil can be used as a fat retainer during pressurized liquid extraction. nih.gov Following cleanup, the extract is concentrated and analyzed by GC-MS. tdi-bi.com

Blood, Urine, and Milk: Various methods have been developed to measure this compound and its metabolites (like 2,5-dichlorophenol) in bodily fluids. nih.govcdc.gov Techniques include solvent extraction, headspace analysis, and purge-and-trap, followed by GC analysis with detectors like electron capture (ECD), photoionization (PID), or mass spectrometry (MS). cdc.gov For whole blood and urine, detection limits as low as 1 ng/mL and 0.5 ng/mL, respectively, have been achieved. nih.gov In human biomonitoring studies, this compound has been detected in blood, adipose tissue, and breast milk. nih.govca.gov

Other Biological Matrices (e.g., Beeswax, Honey): Specific methods have been validated for unique matrices. For beeswax, a method using dynamic headspace vacuum transfer in trap extraction (DHS-VTT-GC-MS) has been shown to be effective, with minimal sample preparation. mdpi.comnih.gov For honey, methods including steam distillation with a Clevenger-type apparatus and purge and trap thermal desorption have been successfully employed, followed by GC-MS analysis. nih.govresearchgate.net

The table below summarizes various extraction and cleanup methodologies for different sample types.

Table 1: Extraction and Cleanup Methods for this compound in Solid and Biological Matrices

Sample Matrix Extraction Method Cleanup Method Analytical Technique
Soil & Sediment Accelerated Solvent Extraction (ASE); Soxhlet; Ultrasonic Extraction Silica Gel/Florisil Column Chromatography GC-MS
Animal Tissue Accelerated Solvent Extraction (ASE) with Dichloromethane Gel Permeation Chromatography (GPC); Florisil GC-MS
Blood Headspace Purge; Solvent Extraction Silica Gel Column GC-MS; GC-ECD
Urine Solvent Extraction Silica Gel Column GC-ECD; GC-PID
Beeswax Dynamic Headspace Vacuum Transfer in Trap Extraction (DHS-VTT) In-situ GC-MS
Honey Steam Distillation; Purge and Trap N/A GC-MS

Advancements in Detection Limits and Measurement Accuracy for this compound

Continuous improvements in analytical instrumentation have led to significantly lower detection limits and enhanced measurement accuracy for this compound. Gas chromatography coupled with mass spectrometry (GC-MS) remains the gold standard for analysis.

Operating the mass spectrometer in the selective ion monitoring (SIM) mode dramatically improves sensitivity and selectivity compared to full-scan mode, allowing for the achievement of lower detection limits. epa.govnih.gov For instance, a GC-MS method using SIM for honey analysis reported instrumental detection limits of 0.6 µg/kg. nih.gov

The choice of sample introduction technique also plays a critical role. Dynamic headspace (DHS) and purge-and-trap systems concentrate volatile analytes from the sample matrix before introduction into the GC, thereby boosting sensitivity. intertek.com A purge and trap GC-MS method for honey achieved a detection limit of 0.15 µg/kg for this compound. researchgate.net A recently developed method for beeswax using dynamic headspace vacuum transfer in trap extraction (DHS-VTT) coupled with GC-MS achieved a limit of detection (LOD) of 0.015 mg/kg and a limit of quantification (LOQ) of 0.05 mg/kg. mdpi.com

The use of isotope dilution mass spectrometry (IDMS) is a key advancement for improving measurement accuracy. This technique involves spiking the sample with a known amount of a stable, isotopically labeled analog of the target analyte, such as this compound-d4. mdpi.comnih.gov Because the labeled standard behaves almost identically to the native analyte during extraction, cleanup, and analysis, it serves as an excellent internal standard to correct for analyte losses and matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification. researchgate.net

The table below presents a summary of reported detection and quantification limits for this compound using various advanced analytical methods.

Table 2: Detection and Quantification Limits for this compound

Matrix Method Detection Limit (LOD) Quantitation Limit (LOQ) Reference
Honey GC-QMS (SIM) 0.6 µg/kg - nih.gov
Honey GC-ITMS (SIM) 1 µg/kg - nih.gov
Honey Purge and Trap GC-MS 0.15 µg/kg - researchgate.net
Beeswax DHS-VTT-GC-MS 0.015 mg/kg 0.05 mg/kg mdpi.com
Whole Blood GC-MS 1 ng/mL - nih.gov
Urine GC-MS 0.5 ng/mL - nih.gov
Air GC-FID 2.0 µ g/sample - cdc.gov

Quality Assurance and Quality Control in this compound Analysis

A robust quality assurance/quality control (QA/QC) program is essential to ensure that analytical data for this compound are reliable, reproducible, and legally defensible. Such a program encompasses a range of procedures from sample collection to final data reporting. epa.gov

Key QA/QC elements include:

Method Validation: Before routine use, the analytical method must be validated to demonstrate its suitability for the intended purpose. Validation parameters typically include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.gov

Calibration: Instruments, particularly the GC-MS, must be calibrated regularly using certified reference standards. A daily calibration check is performed to verify the stability of the calibration curve before analyzing samples. usgs.gov

Blanks: Various types of blank samples are analyzed to monitor for contamination. Laboratory blanks (or method blanks) consist of a clean matrix subjected to the entire analytical process to check for contamination from reagents and equipment. usgs.gov Field blanks and trip blanks are used to assess contamination that may occur during sample collection and transport.

Certified Reference Materials (CRMs): A CRM is a material with a certified concentration of this compound, used to assess the accuracy of the analytical method.

Internal Standards and Surrogates: These are two types of compounds added to samples to monitor and correct for variations in the analytical process.

Surrogates: These are compounds chemically similar to the analyte but not expected to be in the sample. They are added to every sample, blank, and standard before extraction. Their recovery is measured to assess the performance of the sample preparation and extraction steps for each individual sample. biotage.comrestek.com

Internal Standards (IS): An IS is added to the sample extract just before instrumental analysis. It is used to correct for variations in instrument response and injection volume. biotage.comrestek.com In isotope dilution methods, an isotopically labeled version of the analyte (e.g., this compound-d4) is used as the internal standard. It is added before extraction and corrects for variability throughout the entire process, providing the highest level of accuracy. mdpi.comnih.govresearchgate.net

A comprehensive QA/QC plan, including both internal and external quality assessment activities like inter-laboratory comparison studies, is fundamental to generating high-quality data for this compound. epa.govnih.gov

Biodegradation and Biotransformation of 1,4 Dichlorobenzene

Aerobic Biodegradation Pathways of 1,4-Dichlorobenzene

Under aerobic conditions, certain bacteria can utilize this compound as a sole source of carbon and energy. ethz.ch The initial step in this process is the enzymatic conversion of the stable aromatic ring into a more reactive compound, which can then be further metabolized.

The aerobic degradation of this compound is typically initiated by a multi-component enzyme system known as chlorobenzene (B131634) dioxygenase. ethz.chasm.org This enzyme introduces two hydroxyl groups onto the benzene (B151609) ring, forming a dihydrodiol. nih.govnih.govnih.gov Specifically, this compound is converted to 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. nih.govnih.govnih.gov This intermediate is then rearomatized by a dehydrogenase to form 3,6-dichlorocatechol (B1212381). nih.govnih.govnih.gov

The formation of these metabolites has been confirmed in various studies. For instance, research on Xanthobacter flavus 14p1 and a Pseudomonas species demonstrated the isolation of 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene and 3,6-dichlorocatechol from culture fluids during growth on this compound. nih.govnih.gov

Initial SubstrateKey EnzymeIntermediate MetaboliteFinal Catechol Product
This compoundChlorobenzene Dioxygenase3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene3,6-dichlorocatechol

Following the formation of 3,6-dichlorocatechol, the aromatic ring is cleaved, a critical step in the degradation process. This ring opening occurs via a modified ortho-cleavage pathway. ethz.chnih.govnih.gov An enzyme, catechol 1,2-dioxygenase, cleaves the bond between the two hydroxyl-bearing carbon atoms of 3,6-dichlorocatechol. nih.govnih.gov This reaction yields 2,5-dichloro-cis,cis-muconate. nih.govnih.gov Subsequent enzymatic steps further break down this intermediate. For example, in Xanthobacter flavus 14p1, 2,5-dichloromuconic acid is converted to 2-chloromaleylacetic acid. nih.gov

Several bacterial strains have been identified that are capable of aerobically degrading this compound. These microorganisms often possess the specific enzymes required for the initial attack and subsequent breakdown of the chlorinated aromatic ring.

Xanthobacter flavus 14p1 : This bacterium was isolated from river sludge and can use this compound as its sole carbon and energy source. nih.gov It does not, however, grow on other chloroaromatic compounds, indicating a high degree of substrate specificity. ethz.chnih.gov

Sphingomonas haloaromaticamans : This species is also known to degrade this compound through similar aerobic pathways. ethz.ch

Pseudomonas species : A Pseudomonas species isolated from activated sludge demonstrated the ability to grow on this compound, as well as on chlorobenzene and benzene. nih.govnih.govasm.org This bacterium was shown to stoichiometrically release chloride ions from this compound. nih.govnih.gov

Alcaligenes sp. strain A175 : Isolated from an enrichment culture, this strain utilizes this compound as its sole carbon and energy source, releasing stoichiometric amounts of chloride in the process. nih.govasm.orgnih.gov

MicroorganismSource of IsolationOther Growth SubstratesKey Findings
Xanthobacter flavus 14p1River sludgeNone (specific to 1,4-DCB)Degrades 1,4-DCB via a modified ortho pathway. nih.gov
Sphingomonas haloaromaticamansNot specifiedNot specifiedDegrades 1,4-DCB through similar pathways to Pseudomonas. ethz.ch
Pseudomonas sp.Activated sludgeChlorobenzene, BenzeneConverts 1,4-DCB to 3,6-dichlorocatechol. nih.govnih.gov
Alcaligenes sp. A175Enrichment cultureNot specifiedShows high specificity of the initial dioxygenase. asm.orgnih.gov

Anaerobic Biodegradation and Reductive Dechlorination of this compound

In the absence of oxygen, the biodegradation of this compound proceeds through different mechanisms, primarily reductive dechlorination. This process is generally slower than aerobic degradation. acs.org While this compound can persist and accumulate in anaerobic sediments, some microbial communities are capable of its transformation. canada.ca

Under anaerobic conditions, microorganisms can remove chlorine atoms from the aromatic ring of this compound, a process known as reductive dechlorination. This sequential removal of chlorine atoms leads to the formation of less chlorinated benzenes. Studies have shown that this compound can be reductively dechlorinated to monochlorobenzene. ethz.chacs.org Subsequently, monochlorobenzene can be further dechlorinated to benzene. ethz.chacs.org In methanogenic microcosms, the dehalogenation of this compound was observed to be the slowest among the dichlorobenzene isomers. acs.org

Initial CompoundDechlorination ProductFinal Product
This compoundMonochlorobenzeneBenzene

The anaerobic degradation of this compound is often carried out by complex microbial consortia rather than single organisms. Methanogenic consortia, where different microbial groups work together, have been shown to be effective. ethz.chnih.gov In these communities, one group of bacteria may carry out the initial dechlorination steps, while methanogens utilize the byproducts. nih.gov

Sulfate-reducing conditions can also facilitate the anaerobic biodegradation of chlorinated benzenes. battelle.org While specific studies on this compound under sulfate-reducing conditions are part of broader research, the transformation of other chlorophenols to less chlorinated forms has been observed to occur concurrently with sulfate (B86663) reduction. osti.gov The presence of sulfate as an electron acceptor can drive the metabolic processes of certain anaerobic bacteria capable of dehalogenation. battelle.orgnih.gov

Factors Influencing Biodegradation Rates and Efficiency

The rate and extent of this compound biodegradation are not constant; they are influenced by a variety of environmental factors that affect microbial life and enzymatic activity. researchgate.net Key factors include the presence of appropriate microbial populations, oxygen and nutrient availability, redox conditions, pH, and temperature. researchgate.net

Oxygen availability is a primary determinant of the biodegradation pathway and rate for this compound. Aerobic degradation, which occurs in the presence of oxygen, is generally considered the more rapid and effective pathway. canada.ca Several bacterial species, including Pseudomonas, Xanthobacter flavus 14p1, and Sphingomonas haloaromaticamans, can utilize this compound as their sole source of carbon and energy under aerobic conditions. ethz.chnih.gov The initial step in this aerobic pathway involves a dioxygenase enzyme that incorporates oxygen into the benzene ring, leading to the formation of 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. nih.gov This is followed by further enzymatic reactions that result in ring cleavage and eventual mineralization. nih.gov

Conversely, under anaerobic conditions (the absence of oxygen), biodegradation is significantly slower or may not occur at all for some related compounds like 1,2-dichlorobenzene. canada.caoecd.org For this compound, anaerobic transformation can proceed via reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms, sequentially forming monochlorobenzene and then benzene. ethz.ch This process is typically carried out by methanogenic microbial consortia. ethz.ch

A critical zone for biodegradation is the oxic/anoxic interface, where polluted groundwater meets the overlying vadose zone (the unsaturated area above the water table). acs.orgnih.gov This interface creates steep redox gradients that support a substantial capacity for the biodegradation of chlorinated aromatic compounds. acs.orgnih.gov Research has shown that natural attenuation in the capillary fringe at this interface can effectively prevent the migration of this compound vapors. nih.gov Most of this degradation activity appears to occur within the first 10 cm above the saturated zone. acs.orgnih.gov

Table 1: Biodegradation Rates of Chlorobenzenes at an Oxic/Anoxic Interface

CompoundBiodegradation Rate (mg • m⁻² • d⁻¹)Source
This compound (1,4-DCB)7.4 ± 0.7 acs.orgnih.gov
Chlorobenzene (CB)21 ± 1 acs.orgnih.gov
1,2-Dichlorobenzene (1,2-DCB)3.7 ± 0.5 acs.orgnih.gov

The growth and activity of hydrocarbon-degrading bacteria are often limited by the availability of essential inorganic nutrients, particularly nitrogen and phosphorus. uvm.edu The high carbon content of pollutants like this compound relative to the low levels of these nutrients in many environments means that nutrient supply can be a rate-limiting factor for bioremediation. uvm.edu Activating native microbial populations through the addition of organic supplements and nutrients can significantly enhance the degradation of chlorobenzenes. researchgate.net

Like all enzymatic processes, the biodegradation of this compound is sensitive to pH and temperature. researchgate.net Each microbial species and its specific degradative enzymes have optimal ranges for these parameters. For instance, research on bacteria that degrade other chlorinated aromatic compounds, such as 2,4-dichlorophenoxyacetic acid, shows distinct pH and temperature optima. One haloalkaliphilic bacterial strain capable of degrading 2,4-D demonstrated optimal growth at a pH between 8.4 and 9.4 and a temperature of 30°C, with no growth observed at 37°C. While specific data for this compound-degrading microbes may vary, this illustrates the principle that degradation efficiency is highest within a specific window of pH and temperature. Groundwater at contaminated sites can exhibit a wide pH range, from acidic to alkaline (e.g., 4.44 to 8.40), indicating that the native microbial communities must be adapted to these local conditions to be effective. nih.gov

Table 2: Effect of pH on the Growth of 2,4-D-Degrading Bacteria (Strain 1-18)

Growth Medium ComponentGrowth pH RangeOptimal pH RangeSource
Yeast Extract6.5 - 10.58.2 - 9.6
2,4-Dichlorophenoxyacetic acid7.4 - 9.88.4 - 9.4

Rhizosphere-Mediated Biodegradation of this compound

The rhizosphere—the narrow region of soil directly influenced by plant roots—is a hot spot of microbial activity. researchgate.net This environment can significantly enhance the biodegradation of pollutants, a process known as rhizoremediation. frontiersin.org Plant roots release a variety of substances (exudates) that can stimulate and support a dense and active microbial community capable of degrading contaminants like this compound. researchgate.netresearchgate.net

Plant Growth-Promoting Rhizobacteria (PGPR) are a key component of the rhizosphere microbiome that can facilitate plant growth and degrade xenobiotic compounds. mdpi.comscite.ai Research has identified specific PGPR isolated from the rhizosphere of the plant Jatropha curcas with a high potential to degrade this compound. researchgate.net In one study, eight bacterial isolates demonstrated over 97% degradation of the compound in laboratory conditions, with the highest degradation (99.46%) recorded by Chromobacterium sp. B5. researchgate.net These beneficial bacteria often possess other plant-promoting traits, such as the ability to solubilize phosphate, produce iron-chelating molecules called siderophores, and synthesize plant hormones like indole-3-acetic acid (IAA), which further supports plant health in contaminated environments. researchgate.net

Table 3: In Vitro Degradation of this compound by PGPR from Jatropha curcas Rhizosphere

Bacterial IsolateDegradation Efficiency (%)Source
General (8 selected isolates)>97% researchgate.net
Chromobacterium sp. B599.46% researchgate.net

The synergy between plants and microbes is the foundation of effective rhizoremediation. frontiersin.org Plants provide habitats and nutrients (root exudates) for microorganisms, and in return, the microbes help protect the plant by detoxifying harmful pollutants and promoting its growth. frontiersin.orgnih.gov This interaction leads to more efficient degradation of contaminants than could be achieved by either the plant or the microbes alone. researchgate.net

In soil contaminated with this compound, the inoculation of Jatropha curcas seeds with specific PGPR led to significantly enhanced plant growth and vigor compared to uninoculated controls. researchgate.net For example, inoculation with strains of Flavobacterium, Serratia, Pasteurella, and Azotobacter resulted in increases in the seed vigor index of up to 118%. researchgate.net This demonstrates that a functional plant-microbe partnership not only accelerates the removal of this compound but also improves the establishment and resilience of the plant, creating a positive feedback loop that sustains the remediation process. researchgate.netfrontiersin.org

Table 4: Increase in Seed Vigor Index of Jatropha curcas in 1,4-DCB Contaminated Soil upon PGPR Inoculation

Bacterial IsolateIncrease in Seed Vigor Index (%)Source
Flavobacterium (B7)118% researchgate.net
Serratia (B8)117% researchgate.net
Azotobacter (B6)90% researchgate.net
Pasteurella (B1)84.11% researchgate.net

Novel Bioremediation Strategies for this compound Contamination

The inherent persistence of this compound (1,4-DCB) in the environment has driven research toward innovative and effective bioremediation strategies. These novel approaches aim to overcome the limitations of traditional methods by enhancing the activity of degrading microorganisms or by employing unique microbial capabilities and engineered systems. Key strategies include biostimulation, bioaugmentation, the use of specialized microbial strains, engineered bioremediation systems, and advanced molecular techniques.

Biostimulation and Bioaugmentation

Biostimulation involves modifying the subsurface environment to stimulate the growth and degradative activity of indigenous microorganisms capable of breaking down contaminants. ucdavis.edu This is often achieved by introducing limiting nutrients, electron acceptors, or other amendments into the contaminated soil or groundwater. ucdavis.edu For chlorinated benzenes, activating native microbial populations with organic supplements and essential nutrients like nitrogen and phosphorus can significantly improve their oxidative degradation. ucdavis.eduresearchgate.net

Bioaugmentation, in contrast, involves the introduction of non-native, specialized microorganisms or consortia with proven degradative capabilities to a contaminated site. ucdavis.edu This strategy is particularly useful when the indigenous microbial population lacks the specific metabolic pathways required for efficient contaminant degradation. Research has shown that the evolution of new metabolic pathways, sometimes through the combination of genetic material from different organisms, can lead to the natural attenuation of chlorinated benzenes in contaminated aquifers. nih.gov The combination of biostimulation and bioaugmentation can also be a powerful approach, where the environment is first optimized to support microbial life before introducing highly efficient degrading strains. nih.gov

Specialized Microbial Strains and Consortia

A cornerstone of novel bioremediation is the identification and application of microbial strains with high affinity and specificity for 1,4-DCB. Aerobic bacteria, in particular, have been identified that can utilize 1,4-DCB as their sole source of carbon and energy. ethz.ch For instance, Xanthobacter flavus 14pl, Sphingomonas haloaromaticamans, and certain Pseudomonas species can degrade 1,4-DCB, typically initiating the process with a chlorobenzene dioxygenase enzyme. ethz.ch

One of the challenges in bioremediation is reducing contaminant levels to the very low concentrations often required by environmental regulations. Research into Burkholderia sp. strain PS14 has demonstrated remarkable efficiency in this regard. This strain is capable of metabolizing various chlorobenzenes, including dichlorobenzene isomers, from nanomolar concentrations to below detection limits in both liquid cultures and soil microcosms, highlighting its potential for remediating sites with low-level contamination. asm.org

Table 1: Degradation of Dichlorobenzene Isomers by Burkholderia sp. Strain PS14 in Liquid Culture

Data sourced from research on Burkholderia sp. strain PS14. asm.org

Under anaerobic conditions, reductive dechlorination by methanogenic microbial consortia can transform 1,4-DCB into monochlorobenzene and subsequently to benzene. ethz.ch

Engineered and Integrated Systems

Innovations in bioremediation are not limited to microbiology alone but also encompass engineered systems that create optimal conditions for degradation. One such approach is the use of the capillary fringe—the interface between the saturated (anoxic) zone and the unsaturated (oxic) vadose zone—as a natural bioreactor. acs.orgberscience.org Studies have shown that this oxic/anoxic interface supports a high level of microbial activity, leading to the rapid biodegradation of chlorobenzenes, including 1,4-DCB. acs.org This process of natural attenuation in the capillary fringe can effectively prevent the upward migration of contaminant vapors. acs.org

Table 2: Biodegradation Rates of Chlorobenzenes at the Oxic/Anoxic Interface (Capillary Fringe)

Data from a study simulating the vadose zone-groundwater interface. acs.org

Another novel strategy involves co-metabolism, where microbes degrade a contaminant while feeding on a different primary substrate. For example, methanotrophic bacteria like Methylocystis strain SB2 can degrade a variety of halogenated hydrocarbons, including chlorinated benzenes, while growing on a substrate like ethanol (B145695). researchgate.net In this scenario, ethanol not only supports bacterial growth but can also enhance the flushing of pollutants from contaminated groundwater, which can then be treated in a bioreactor. researchgate.net

Furthermore, combining physical treatment methods with biodegradation presents a promising frontier. The use of granular activated carbon (GAC) in biobarriers can adsorb contaminants from groundwater, concentrating them and making them more available for subsequent degradation by microorganisms colonizing the carbon material. mdpi.com

Advanced Molecular and "Bio-Omics" Approaches

The development of future bioremediation strategies is increasingly reliant on advanced molecular tools. The suite of "bio-omics" technologies—including metagenomics, transcriptomics, and proteomics—provides an unprecedented view into the genetic and metabolic potential of microbial communities at contaminated sites. These approaches can identify key microbial players, novel degradation pathways, and the specific genes and enzymes involved in the breakdown of 1,4-DCB. This detailed molecular understanding allows for more targeted and effective design of both biostimulation and bioaugmentation strategies, ultimately enhancing the efficiency and predictability of bioremediation outcomes.

Ecotoxicology of 1,4 Dichlorobenzene

Ecotoxicity to Aquatic Organisms

1,4-Dichlorobenzene is not considered highly toxic to aquatic life, and observed concentrations in surface waters have generally not been high enough to cause adverse effects. health.state.mn.us However, laboratory studies have established toxicity levels for a range of aquatic species.

Studies on the effects of this compound on fish have determined both acute and chronic toxicity levels. Acute toxicity, typically measured as the lethal concentration for 50% of the test organisms (LC50) over a short period (e.g., 96 hours), shows variability among species. For instance, the 96-hour LC50 for the marine fish Cyprinodon variegatus was reported as 7.4 mg/L. oup.com In freshwater fish, the available results for the 96-hour LC50 are generally in a narrow range of 2 to 4 mg/L. oup.com

Chronic toxicity studies, which assess the effects of longer-term exposure, have also been conducted. For the fathead minnow (Pimephales promelas), a 32-day continuous exposure during the embryo and early larval stages resulted in a No-Observed-Effect-Concentration (NOEC) of 0.57 mg/L and a Lowest-Observed-Effect-Concentration (LOEC) for growth effects of 1.0 mg/L. ca.gov Another study with the flagfish (Jordanella floridae) identified a lower NOEC of 0.20 mg/L. eurochlor.org

Table 1: Acute and Chronic Toxicity of this compound to Various Fish Species

Species Type of Test Endpoint Concentration (mg/L) Source(s)
Cyprinodon variegatus (Sheepshead minnow) Acute 96-h LC50 7.4 oup.com
Oncorhynchus mykiss (Rainbow trout) Acute 48-h LC50 1.18 ca.gov
Freshwater Fish (various) Acute 96-h LC50 2 - 4 oup.com
Pimephales promelas (Fathead minnow) Chronic 32-d NOEC (growth) 0.57 ca.gov
Pimephales promelas (Fathead minnow) Chronic 32-d LOEC (growth) 1.0 ca.gov
Jordanella floridae (Flagfish) Chronic NOEC 0.20 eurochlor.org
Oncorhynchus mykiss (Rainbow trout) Chronic NOEC > 0.122 eurochlor.org

This compound also exhibits toxicity towards aquatic invertebrates and algae. For the water flea (Daphnia magna), a common test organism, a 48-hour LC50 of 2.2 mg/L has been reported. ca.gov Another study found a 24-hour IC50 (immobilization concentration) of 1.6 mg/L. ca.gov In terms of chronic effects, impairment of reproduction is a sensitive endpoint. A 28-day study on Daphnia magna established a NOEC of 0.22 mg/L and a LOEC of 0.40 mg/L for reproductive effects. ca.gov A 14-day EC50 for effects on reproduction was reported as 0.93 mg/L. ca.gov

The toxicity to algae has also been investigated. For the freshwater alga Selenastrum capricornutum (now known as Raphidocelis subcapitata), a 96-hour EC50 for growth inhibition was reported at a concentration of 1.6 mg/L, while the 3-hour EC50 for photosynthesis inhibition was 5.2 mg/L. ca.gov Another study on the freshwater alga Chlorella pyrenoidosa showed that this compound exerted toxic effects on photosynthesis, particularly at concentrations exceeding 10 mg/L, with the inhibitory effects being dependent on both time and concentration. nih.gov

Table 2: Ecotoxicity of this compound to Aquatic Invertebrates and Algae

Species Type of Test Endpoint Concentration (mg/L) Source(s)
Daphnia magna (Water flea) Acute 48-h LC50 2.2 ca.gov
Daphnia magna (Water flea) Acute 24-h IC50 (immobilization) 1.6 ca.gov
Daphnia magna (Water flea) Chronic 28-d NOEC (reproduction) 0.22 ca.gov
Daphnia magna (Water flea) Chronic 28-d LOEC (reproduction) 0.40 ca.gov
Daphnia magna (Water flea) Chronic 14-d EC50 (reproduction) 0.93 ca.gov
Selenastrum capricornutum (Green alga) Acute 96-h EC50 (growth inhibition) 1.6 ca.gov
Selenastrum capricornutum (Green alga) Acute 3-h EC50 (photosynthesis inhibition) 5.2 ca.gov
Chlorella pyrenoidosa (Green alga) - Photosynthesis inhibition > 10 nih.gov

The Predicted No Effect Concentration (PNEC) is an estimate of the concentration of a chemical below which unacceptable effects on the ecosystem are not expected to occur. For this compound, a PNEC value for the aquatic environment has been derived based on toxicity data from three different trophic levels: fish, invertebrates, and algae. oup.com Taking into account both acute and chronic toxicity studies, a final PNEC value of 20 µg/L has been established. oup.comcanada.ca This value is derived by applying an assessment factor to the lowest reliable long-term No-Observed-Effect-Concentration (NOEC), which in this case was 0.20 mg/L for the fish species Jordanella floridae. oup.com

Ecotoxicity to Terrestrial Ecosystems

Information on the ecotoxicity of this compound in terrestrial ecosystems is more limited compared to aquatic environments. uniba.sk However, some studies have evaluated its effects on key soil organisms and plants. One study investigated the toxicity of this compound on the reproduction of the potworm Enchytraeus crypticus and the springtail Folsomia candida, as well as on the root elongation of lettuce (Lactuca sativa). The results indicated a dose-dependent toxic effect on all three organisms. uniba.sk

Table 3: Terrestrial Ecotoxicity of this compound

Organism Endpoint EC50 (mg/kg soil) 95% Confidence Interval (mg/kg soil) Source(s)
Enchytraeus crypticus (Potworm) Reproduction 15.1 11.9 - 19.3 uniba.sk
Folsomia candida (Springtail) Reproduction 49.3 43.1 - 56.4 uniba.sk
Lactuca sativa (Lettuce) Root Elongation 10.9 9.0 - 13.2 uniba.sk

Additionally, studies on plant cell suspension cultures have shown that this compound is toxic to tomato, soybean, and carrot cells. Tomato cultures were the most sensitive, with a 0.05 mM concentration causing 50% growth inhibition, while for carrot and soybean cultures, a 0.5 mM concentration was required for the same effect. oup.com

Bioaccumulation Potential in Marine Organisms

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. The potential for a chemical to bioaccumulate is often expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.

For this compound, bioconcentration factors have been determined for fish. Reported BCF values for rainbow trout (Oncorhynchus mykiss) range from 370 to 720 for the whole fish. ca.gov Another source reports a BCF of 60 for bluegill sunfish. cdc.gov Based on these values, the potential for bioconcentration of this compound in aquatic organisms is considered to be moderate to high. nih.gov However, some risk assessments have concluded that there is no significant bioaccumulation potential in marine organisms, likely due to factors such as metabolism and excretion. oup.com

Environmental Risk Assessment Models (e.g., USES-LCA, EUSES)

Environmental risk assessment models are used to estimate the potential risks of chemicals to the environment. These models integrate data on emissions, environmental fate, exposure, and effects. For this compound, models such as the Uniform System for the Evaluation of Substances within the framework of a Life Cycle Assessment (USES-LCA) and the European Union System for the Evaluation of Substances (EUSES) are employed. ca.govepa.gov

These models use characterization factors to express the ecotoxicity potential of a substance relative to a reference substance. For ecotoxicological impacts, this compound itself is often used as the reference substance, with the impact quantified in kilograms of this compound equivalent (kg 1,4-DB eq). ca.govuniba.skepa.gov The risk assessment process involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). oup.comcanada.ca A European Union risk assessment concluded that for this compound, there is currently no concern for the aquatic ecosystem, the terrestrial ecosystem, or for microorganisms in sewage treatment plants. researchgate.net

Impact on Benthic Organisms

The ecotoxicological impact of this compound on benthic, or sediment-dwelling, organisms is an area with notably limited published research. nih.gov Despite its tendency to partition into sediment under certain conditions, comprehensive studies on a wide array of benthic species are scarce. nih.govhealth.state.mn.us However, available research, particularly on polychaete worms, provides insight into the potential sublethal effects of this compound on sediment-dwelling fauna.

Detailed Research Findings

A significant portion of the understanding of this compound's effect on benthic organisms comes from a study investigating sediment contamination near a marine sewage outfall in Victoria, BC, Canada. nih.gov Researchers observed that elevated concentrations of this compound in the sediment corresponded with a significant reduction in the growth of juvenile polychaete worms of the genus Neanthes. nih.gov

To determine a direct causal link, laboratory-based sublethal toxicity tests were conducted. nih.gov In these 20-day tests, uncontaminated marine sediment was spiked with varying concentrations of this compound, and juvenile Neanthes were exposed to it. The findings of this study were pivotal:

Survival: There were no adverse effects on the survival rates of the juvenile worms at any of the tested concentrations. The mean survival rate remained high, between 80% and 100%. nih.gov

Growth: A statistically significant decrease in the average dry weight of the worms was only observed at the highest tested concentration of 19,900 µg/kg (dry weight) of sediment. nih.gov This concentration was more than ten times higher than the highest concentration that had been measured at the actual sewage outfall (1,710 µg/kg, dry weight). nih.gov

Environmentally Relevant Concentrations: At concentrations of this compound similar to those found in the sediments near the outfall, there were no discernible adverse effects on either the survival or the growth of the worms. nih.gov

These findings suggest that while this compound can impact the growth of benthic organisms at very high concentrations, the levels typically found in the studied contaminated environment may not be sufficient to cause acute or significant sublethal harm to this particular species.

European Union risk assessments have also evaluated the potential risk of this compound to the aquatic environment. europa.eueurochlor.org These assessments considered data for various aquatic invertebrates and concluded that, based on the predicted environmental concentrations and the predicted no-effect concentrations, the current use of this compound is not considered to pose a risk to the aquatic environment. europa.eueurochlor.org It is important to note, however, that these assessments also highlight the general lack of specific toxicity data for sediment-dwelling biota. health.state.mn.us

Data on Benthic Organism Toxicity

The following table summarizes the key findings from the laboratory study on the juvenile polychaete worm Neanthes.

SpeciesExposure DurationConcentration (µg/kg dry weight)Observed Effects
Neanthes (juvenile polychaete worm)20 days19,900Statistically significant decrease in average dry weight. nih.gov
Neanthes (juvenile polychaete worm)20 daysRange measured at outfall (up to 1,710)No adverse effects on survival or dry weight. nih.gov
Neanthes (juvenile polychaete worm)20 daysAll tested concentrationsNo adverse effects on survival (80-100% mean survival). nih.gov

Toxicological Studies and Health Risk Assessment of 1,4 Dichlorobenzene

Carcinogenicity Studies and Mechanisms

The carcinogenic potential of 1,4-Dichlorobenzene (1,4-DCB) has been evaluated through extensive toxicological studies. These investigations have provided evidence of its carcinogenicity in experimental animals and have sought to elucidate the underlying mechanisms of action.

Studies have demonstrated that this compound is carcinogenic in experimental animals, specifically rats and mice, following oral exposure. nih.gov The National Toxicology Program (NTP) conducted gavage studies that provided clear evidence of carcinogenicity. nih.govepa.govin.gov

In these studies, administration of 1,4-DCB led to the development of tumors at multiple sites. nih.gov In male F344/N rats, there was a significant increase in the incidence of kidney tumors (renal tubular-cell adenocarcinomas). who.int In B6C3F1 mice of both sexes, exposure to 1,4-DCB resulted in a higher incidence of liver tumors (hepatocellular adenoma and carcinoma). nih.govwho.int Further studies involving inhalation exposure also confirmed the induction of liver cancer in mice. nih.gov

The following table summarizes the key tumor findings from the NTP gavage study.

Species/SexOrganNeoplasm
Male Rats (F344/N) KidneyTubular-cell Adenocarcinoma
Male Mice (B6C3F1) LiverHepatocellular Adenoma, Hepatocellular Carcinoma
Female Mice (B6C3F1) LiverHepatocellular Adenoma, Hepatocellular Carcinoma

Data sourced from NTP Technical Report Series No. 319. nih.gov

The development of kidney tumors in male rats exposed to this compound is linked to a specific, sex-dependent mechanism known as hyaline droplet nephropathy. oaes.cc This condition is characterized by the accumulation of protein droplets, identified as alpha-2u-globulin, in the proximal convoluted tubules of the kidneys. researchgate.netresearchgate.net

Alpha-2u-globulin is a low-molecular-weight protein produced in the liver of male rats that is not produced by female rats, mice, or humans. researchgate.net Certain chemicals, including 1,4-DCB or its metabolites, can bind to this protein, making the complex resistant to lysosomal degradation. researchgate.net The accumulation of this complex leads to cytotoxicity, cell death, and subsequent regenerative cell proliferation in the kidney tubules. oaes.cc This sustained cell proliferation is believed to promote the development of renal tubule tumors. oaes.ccnih.gov Because the mechanism is dependent on the presence of alpha-2u-globulin, the renal tumors observed in male rats are not considered relevant to human cancer risk assessment. oaes.ccnih.gov

Prolonged exposure to this compound, through both oral and inhalation routes, is associated with an increased frequency of liver tumors in mice, but not in rats. nih.govnih.gov Studies have shown a clear dose-related increase in the incidence of hepatocellular adenomas and carcinomas in male and female mice. who.inthealth.state.mn.us In one gavage study, the incidence of liver tumors (adenomas and carcinomas combined) reached 100% in high-dose male mice and 90% in high-dose female mice. nih.gov Inhalation studies also resulted in increased incidences of hepatocellular carcinomas, hepatoblastomas, and hepatic histiocytic sarcomas in mice. health.state.mn.us

The mechanism for this species-specific hepatocarcinogenicity is thought to involve the biotransformation of 1,4-DCB into substituted hydroquinone (B1673460) species, which contribute to the formation of hepatic tumors in mouse liver. nih.govnih.gov

The table below presents the incidence of liver tumors in B6C3F1 mice from a key NTP study.

SexExposure GroupHepatocellular AdenomaHepatocellular CarcinomaCombined Adenoma or Carcinoma
Male Control12/49 (24%)11/49 (22%)21/49 (43%)
Low Dose26/50 (52%)19/50 (38%)38/50 (76%)
High Dose12/50 (24%)45/50 (90%)48/50 (96%)
Female Control4/50 (8%)2/50 (4%)6/50 (12%)
Low Dose19/50 (38%)10/50 (20%)27/50 (54%)
High Dose36/48 (75%)29/48 (60%)45/48 (94%)

Data adapted from the National Toxicology Program (1987). nih.gov

Evidence suggests that this compound induces liver tumors in mice through a non-genotoxic, mitogenic mode of action. nih.govnih.gov This means it does not directly damage DNA but rather promotes tumor development by stimulating cell proliferation. nih.govhealth.state.mn.us Studies have shown that 1,4-DCB administration leads to an early and significant increase in hepatocellular proliferation in mice, which correlates with dose-dependent tumor formation. nih.gov This mitogenic stimulation, rather than regenerative proliferation following cell death, is considered a key event in its carcinogenic activity. nih.govnih.gov The sustained increase in cell division may provide a selective growth advantage to spontaneously initiated preneoplastic cells in the mouse liver. nih.govhealth.state.mn.us

While inhibition of apoptosis (programmed cell death) is a known mechanism that can contribute to carcinogenesis by allowing damaged or initiated cells to survive and proliferate, its specific role in 1,4-DCB-induced tumorigenesis is less clearly defined. Some studies on similar compounds, like dichloroacetic acid (DCA), suggest a mechanism involving the suppression of spontaneous apoptosis in liver cells. nih.gov However, the current body of evidence for 1,4-DCB primarily points towards a mitogenic/promotional mode of action, forcing the growth of precancerous lesions. nih.gov

In addition to kidney and liver tumors, studies on this compound have reported findings related to other types of neoplasms. Administration of 1,4-DCB by gavage was shown to cause mononuclear-cell leukemia in male rats. nih.gov

Furthermore, a marginal increase in the combined incidence of benign and malignant tumors of the adrenal gland (phaeochromocytomas) was observed in male mice. nih.govnih.gov However, the incidence of these adrenal tumors was reported to be within the historical control range for the laboratory conducting the study. nih.gov

Based on the available evidence, the International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B). who.intnih.gov This classification is based on sufficient evidence of carcinogenicity in experimental animals and a lack of adequate data on its carcinogenic effects in humans. nih.govwho.int The U.S. National Toxicology Program (NTP) has also concluded that this compound is "reasonably anticipated to be a human carcinogen" based on the animal studies. nih.govnih.gov

The human data from epidemiological studies are considered inadequate to evaluate a definitive relationship between 1,4-DCB exposure and cancer. nih.govwho.int The classification reflects the strength of the animal evidence while acknowledging the uncertainty regarding its direct extrapolation to humans, particularly for mechanisms like male rat hyaline droplet nephropathy that are not relevant to people. oaes.ccnih.gov

Non-Carcinogenic Toxicity Studies and Target Organs

Studies in both humans and animals have identified several target organs for the non-carcinogenic toxicity of this compound (p-DCB). Chronic inhalation exposure in humans has been associated with effects on the liver, skin, and central nervous system (CNS). epa.gov Animal studies, primarily involving oral and inhalation routes, have consistently shown the liver and kidneys to be primary targets of this compound toxicity. ca.govepa.gov Other observed effects include hematological changes and neurotoxicity. ca.govnj.gov

The liver is a principal target organ for this compound toxicity following various exposure durations and routes. ca.govnih.gov Case reports in humans have described hepatic issues such as yellow atrophy and cirrhosis following exposure to this compound. ca.gov

Animal studies provide more detailed evidence of its hepatotoxic potential. In long-term inhalation studies, rats exposed to this compound showed increased liver weights. ca.govepa.govcanada.ca Oral gavage studies in mice revealed non-neoplastic liver lesions, including alterations in cell size (cytomegaly and karyomegaly), hepatocellular degeneration, and individual cell necrosis. epa.gov The liver has been found to be more sensitive than the kidney to the toxic effects of dichlorobenzene isomers. nih.gov Research suggests that the biotransformation of this compound to substituted hydroquinone metabolites may contribute to its hepatotoxic effects in mice. nih.gov Studies comparing dichlorobenzene isomers found that this compound produced no significant acute hepatotoxicity in male Fischer-344 rats compared to its isomers, and it did not cause a depletion of intrahepatic glutathione. nih.gov

Summary of Hepatic Effects of this compound in Animal Studies

SpeciesRoute of ExposureObserved EffectsReference
RatInhalationIncreased liver weight, cellular degeneration, focal necrosis. ca.govcanada.ca
MouseOral (gavage)Hepatocellular degeneration, individual cell necrosis, cytomegaly, karyomegaly. epa.gov
Rat (Fischer-344)IntraperitonealNo significant acute hepatotoxicity compared to 1,2-DCB and 1,3-DCB. nih.gov

The kidneys are another significant target for this compound-induced toxicity. nj.gov Human case reports have indicated renal effects, including proteinuria and hematuria, following exposure. ca.gov

Animal studies have consistently demonstrated renal effects. Increased kidney weights were observed in rats after both inhalation and oral exposure. ca.govcanada.ca Histological changes reported include renal tubular degeneration, nephropathy, and hyperplasia of the renal pelvis. ca.govcanada.ca In male Fischer 344 rats, acute administration of this compound decreased the accumulation of the cation tetraethylammonium (B1195904) (TEA) in renal cortical slices, indicating a functional effect, though it did not alter kidney weight or blood urea (B33335) nitrogen (BUN) levels in this acute setting. nih.gov Chronic studies in male rats have shown a dose-related increase in the incidence of nephropathy. canada.ca

Summary of Renal Effects of this compound in Animal Studies

SpeciesRoute of ExposureObserved EffectsReference
RatInhalationIncreased kidney weight, cloudy swelling of renal tubular epithelium. ca.govepa.gov
RatOral (gavage)Increased kidney weight, cellular degeneration, focal necrosis, nephropathy, epithelial hyperplasia of the renal pelvis. ca.govcanada.ca
Rat (Fischer-344)IntraperitonealDecreased renal cortical slice accumulation of tetraethylammonium (TEA). nih.gov

Exposure to this compound has been associated with hematological effects, specifically anemia. nj.gov This has been noted in human case reports and confirmed in animal studies. ca.gov In a study involving male rats, hematological changes suggestive of microcytic anemia were observed, including significantly decreased red blood cell (RBC) count and hemoglobin concentration. nih.gov However, these effects were not seen in female rats or in mice of either sex in the same study. nih.gov Other studies have noted effects on the blood, including anemia and increased blood platelet count. nj.govhealth.state.mn.us

Neurotoxic effects from this compound exposure have been documented. nj.gov A case report detailed a woman who developed severe central nervous system effects, including cerebellar ataxia, dysarthria, and weakness in all limbs after a 6-year exposure. ca.gov Repeated exposure can lead to weakness, trembling, and numbness in the arms and legs. nj.gov Animal studies have also reported neurotoxic signs; rats exposed to high concentrations of this compound exhibited marked tremors and weakness. ca.gov Furthermore, developmental neurotoxicity studies in rats have shown a reduction in positive reactions in a neurobehavioral draw-up test in pups. health.state.mn.usnih.gov The central nervous system toxicity can result in leukoencephalopathy and varied neurological manifestations. researchgate.net

The developmental and reproductive toxicity of this compound has been evaluated in several animal models. Studies in rats and rabbits have generally found minimal reproductive effects at lower exposure levels. ca.gov However, at higher concentrations, significant effects on reproduction and development have been observed. ca.gov

In a two-generation reproduction study in rats, high doses resulted in a reduced number of live pups at birth, increased pup mortality during lactation, and reduced mean body weight of pups. nih.gov Developmental delays, such as retarded erection of ears and eye-opening, were also noted. nih.gov Other developmental effects observed in rat pups include an increased incidence of postnatal dry and scaly skin and tail constriction. health.state.mn.us While one inhalation study in pregnant rats did not show developmental effects in offspring, another reported an increase in the incidence of an extra rib. epa.gov

Summary of Developmental and Reproductive Effects in Animal Models

SpeciesStudy TypeObserved Effects at High DosesReference
RatTwo-generation oral studyReduced live births, increased pup mortality, reduced pup body weight, developmental delays (eye/ear opening), skin alterations. nih.gov
RatInhalation studyIncreased liver and kidney weights in parental males. ca.gov
RatDevelopmental toxicity studyReduced pup body weight, increased pup mortality, reduction in positive neurobehavioral reactions. health.state.mn.us
RabbitInhalation studyIncreased incidence of retroesophageal right subclavian artery (not considered a teratogenic effect by study authors). epa.gov

Human Exposure Pathways and Risk Assessment

Humans are primarily exposed to this compound through the inhalation of contaminated air, particularly indoor air. nih.gov This is due to its extensive use as a volatile space deodorant in products like toilet bowl deodorizers and as a moth repellent in mothballs. Indoor air concentrations can be significantly higher than those in ambient outdoor air. The average daily adult intake from ambient air has been estimated at about 35 μg for 1,4-DCB. Evidence of widespread exposure is seen in biomonitoring studies; a U.S. study found that 96% of adults had detectable levels of 1,4-DCB in their blood, and 98% had detectable levels of its metabolite, 2,5-dichlorophenol, in their urine.

Other potential exposure routes, such as ingestion of contaminated food and drinking water, are generally considered minor, as concentrations are typically low. This compound has been identified in at least 330 of the 1,662 hazardous waste sites on the EPA National Priorities List, indicating potential for environmental exposure in specific locations.

Risk assessments conducted by various agencies have considered these exposure pathways. A European Union risk assessment concluded that while there is concern for workers and consumers due to direct product use, the risk for the general population exposed via the environment is not expected to be a concern. In Canada, it was estimated that the average total daily intakes for the general population are significantly lower (by approximately 40 to 780 times) than the tolerable daily intake derived from animal studies. A mechanism-based cancer risk assessment for 1,4-DCB concluded that the liver tumors observed in mice occur through a non-genotoxic mode of action. This assessment suggests that doses insufficient to cause mitogenic or promotional activity would not be expected to increase cancer risk.

Exposure PathwayKey FindingsReference
Inhalation (Indoor Air)Principal route of exposure for the general population due to use in moth repellants and deodorizers.
Inhalation (Ambient Air)Average daily adult intake estimated at ~35 µg.
Ingestion (Food & Water)Generally low concentrations; not considered a major exposure pathway. nih.gov
Biomonitoring96% of U.S. adults had detectable blood levels of 1,4-DCB; 98% had detectable urine levels of 2,5-DCP.
Hazardous Waste SitesIdentified in at least 330 NPL sites in the U.S.

Inhalation Exposure (Ambient and Indoor Air)

The primary route of exposure to this compound for the general population is through the inhalation of contaminated air, particularly indoor air. epa.gov This is largely due to its use in various consumer products, such as moth repellents and space deodorizers, which leads to significantly higher concentrations in indoor environments compared to outdoor, or ambient, air. nih.govcanada.ca Studies have shown that indoor air concentrations can be one to three orders of magnitude greater than those found outdoors. nih.gov

Research has consistently measured higher levels of this compound inside homes. A U.S. Environmental Protection Agency (EPA) summary of data from 2,121 sites reported a median indoor air concentration of 0.283 parts per billion (ppb). epa.gov In contrast, ambient air levels are often very low, with many samples falling below the detection limit. epa.gov A Canadian study involving 12 homes found an average indoor concentration of 15.0 micrograms per cubic meter (µg/m³), while the average ambient air concentration outside these same homes was only 0.3 µg/m³. canada.ca Similarly, a study in California observed that the ratios of median overnight concentrations in indoor versus outdoor air ranged from 1.4 to 1.8. canada.ca

Table 1: Comparison of Ambient and Indoor Air Concentrations of this compound

Study/RegionAmbient Air ConcentrationIndoor Air ConcentrationCitation
U.S. (2,121 sites)Majority below detection limit0.283 ppb (median) epa.gov
Canada (12 homes)0.3 µg/m³ (average)15.0 µg/m³ (average) canada.ca
Canada (23 sites)0.92 µg/m³ (mean)Not specified canada.ca
California (57 homes)Not specified0.4 to 2.8 µg/m³ (median range) canada.ca

Oral Exposure (Drinking Water and Food)

Oral exposure to this compound occurs through the consumption of contaminated drinking water and food, though this route generally contributes less to total exposure than inhalation. nih.govnih.gov The U.S. Food and Drug Administration's (FDA) Total Diet Study detected this compound in 33 different food items, with concentrations ranging from 0.002 to 0.29 parts per million (ppm). nih.govnih.gov The highest concentration was found in popcorn that had been popped in oil. nih.govnih.gov It has also been identified in animal products, such as pig back fat, at a concentration of 502 nanograms per gram (ng/g). nih.govnih.gov

In drinking water, this compound has been detected at levels generally ranging from 0.01 to 1.54 ppb. epa.gov The federal maximum contaminant level (MCL) for this compound in drinking water is set at 0.075 milligrams per liter (mg/L), which is equivalent to 75 µg/L. nih.govepa.gov

Table 2: Concentrations of this compound in Food and Water

MediumConcentration Range/ValueSource/StudyCitation
Food (Various)0.002 to 0.29 ppmFDA Total Diet Study nih.govnih.gov
Fresh Vegetables (UK)0.027 to 0.464 µg/kgWang and Jones (1994) nih.govnih.gov
Pig Back Fat502 ng/gRius et al. (2005) nih.govnih.gov
Drinking Water0.01 to 1.54 ppbU.S. Data epa.gov
Drinking Water (MCL)0.075 mg/L (75 µg/L)U.S. Safe Drinking Water Act nih.govnih.gov

Biological Monitoring (Blood, Urine, Tissues, Breath)

Biological monitoring provides a method for assessing an individual's internal dose of this compound by measuring the compound or its metabolites in various biological samples. taylorandfrancis.com This approach integrates exposure from all routes, including inhalation, oral, and dermal. taylorandfrancis.comnih.gov For this compound, biomonitoring can be conducted by analyzing blood, urine, adipose tissue, breast milk, and exhaled breath. ca.gov

The primary metabolite of this compound measured for biomonitoring purposes is 2,5-dichlorophenol, which can be detected in both urine and blood. epa.gov The presence of this compound itself has been confirmed in blood, adipose tissue, and breast milk. ca.gov Analysis of exhaled breath can also provide an indication of recent exposure, as the compound is rapidly cleared from the breath after exposure ceases. ca.gov

Table 3: Biological Matrices for Monitoring this compound Exposure

Biological MatrixSubstance MeasuredType of Exposure IndicatedCitation
Urine2,5-dichlorophenolIntegrated (recent) exposure epa.gov
BloodThis compound, 2,5-dichlorophenolIntegrated (current) exposure epa.govca.gov
Adipose TissueThis compoundCumulative/long-term exposure ca.gov
Breast MilkThis compoundCumulative exposure ca.gov
BreathThis compoundRecent inhalation exposure ca.gov

Tolerable Daily Intake and Reference Concentrations

Health agencies have established various health-based guidance values, such as tolerable daily intakes (TDI), reference concentrations (RfC), and minimal risk levels (MRL), to characterize the potential for non-cancer health effects from exposure to this compound. These values represent an estimate of a continuous daily exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime. epa.gov

The U.S. EPA has established an RfC for chronic inhalation exposure to this compound of 0.8 milligrams per cubic meter (mg/m³), based on increased liver weights observed in animal studies. epa.gov The Agency for Toxic Substances and Disease Registry (ATSDR) has derived a chronic inhalation MRL of 0.01 ppm and an intermediate oral MRL of 0.07 mg/kg/day. cdc.gov The World Health Organization (WHO) has set a TDI of 107 micrograms per kilogram (µg/kg) of body weight per day. who.int

Table 4: Selected Health-Based Guidance Values for this compound

Agency/OrganizationValueTypeBasisCitation
U.S. EPA0.8 mg/m³Reference Concentration (RfC) - InhalationIncreased liver weight in rats epa.govcdc.gov
ATSDR0.01 ppmMinimal Risk Level (MRL) - Chronic InhalationNasal lesions in rats cdc.gov
ATSDR0.07 mg/kg/dayMinimal Risk Level (MRL) - Intermediate OralSerum alkaline phosphatase levels in dogs cdc.gov
WHO107 µg/kg bw/dayTolerable Daily Intake (TDI) - OralBased on a LOAEL who.int
Health CanadaNot specifiedTolerable Daily Intake (TDI)Average daily intakes are 40 to 780 times less than the derived TDI. canada.ca

Cancer Risk Assessment (Unit Risk Estimates)

This compound is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from studies in experimental animals. nih.govnih.gov The U.S. EPA has classified it as a Group C "possible human carcinogen." epa.gov These classifications are based on findings from animal studies where oral administration of this compound caused kidney tumors in male rats and liver tumors in both sexes of mice. epa.govnih.govnih.gov Inhalation exposure also caused liver cancer in mice. nih.govnih.gov

To quantify cancer risk from inhalation exposure, some agencies have developed unit risk estimates. California's Office of Environmental Health Hazard Assessment (OEHHA) lists an Inhalation Unit Risk Factor of 1.1 x 10⁻⁵ per (µg/m³). ca.gov This value estimates the additional lifetime cancer risk associated with a continuous exposure to 1 µg/m³ of the substance in the air. ca.gov Other risk assessments have proposed different risk levels based on the mode of action. A mechanism-based assessment, which assumes a non-genotoxic mode of action, yielded a value of 0.1 ppm as an airborne concentration below which there is unlikely to be any increased cancer risk. nih.gov This contrasts with default models that assume genotoxicity and estimate a one-in-a-million increased cancer risk at much lower concentrations. nih.gov

Table 5: Cancer Classification and Risk Values for this compound

Agency/OrganizationClassification/ValueBasis/NoteCitation
NTPReasonably anticipated to be a human carcinogenSufficient evidence from animal studies (liver and kidney tumors) nih.govnih.gov
U.S. EPAGroup C, possible human carcinogenLimited evidence of carcinogenicity in animals epa.gov
IARCGroup 2B, possibly carcinogenic to humansEvidence of carcinogenicity in animals is considered sufficient epa.gov
OEHHA (California)1.1 x 10⁻⁵ (µg/m³)⁻¹Inhalation Unit Risk Factor ca.gov

Remediation Technologies for 1,4 Dichlorobenzene Contamination

Biological Remediation Approaches

Biological remediation, or bioremediation, leverages the metabolic processes of microorganisms to break down contaminants. ethz.ch For 1,4-dichlorobenzene, this is considered the primary method of elimination from the environment, as the compound is otherwise chemically stable. ethz.ch Both aerobic and anaerobic strategies have proven effective, often involving specific microbial species and enzymatic pathways.

Aerobic bioremediation involves the degradation of this compound by microorganisms in the presence of oxygen. ethz.ch Several bacterial species have been identified that can utilize 1,4-DCB as their sole source of carbon and energy. ethz.chasm.orgnih.gov For instance, Xanthobacter flavus 14p1, isolated from river sludge, and a Pseudomonas species, isolated from activated sludge, have demonstrated this capability. asm.orgnih.govnih.gov Rhodococcus phenolicus is another bacterium able to degrade dichlorobenzene as its sole carbon source. wikipedia.org

The aerobic degradation pathway typically begins with an attack by a dioxygenase enzyme. ethz.chasm.orgnih.gov In the case of the Pseudomonas species, this compound is converted to 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, which is then transformed into 3,6-dichlorocatechol (B1212381). asm.orgnih.gov Subsequent ring cleavage by a 1,2-oxygenase leads to the formation of 2,5-dichloro-cis, cis-muconate, continuing the breakdown process. asm.orgnih.gov

In-situ microcosm studies have confirmed the effectiveness of aerobic bioremediation. battelle.org However, practical application, such as through oxygen infusion technology, can be challenging. In environments with high organic content, such as certain silty clay layers, the soil's oxygen demand can be too high to establish and maintain the necessary aerobic conditions for the bacteria to thrive. battelle.org Studies have also shown that microbes in the vadose zone, at the interface between anoxic groundwater and the oxic soil layer, can effectively biodegrade 1,4-DCB, preventing the upward migration of its vapors. acs.orgnih.gov The biodegradation rate for 1,4-DCB in one such study was measured at 7.4 ± 0.7 mg • m⁻² • d⁻¹. acs.orgnih.gov

Table 1: Bacteria and Enzymes in Aerobic Degradation of this compound

Microorganism/EnzymeRole in DegradationFinding
Xanthobacter flavus 14p1Uses 1,4-DCB as sole carbon and energy source. ethz.chnih.govIsolated from river sludge, it initiates degradation via dioxygenation and proceeds through ortho cleavage. nih.gov
Pseudomonas sp.Uses 1,4-DCB as sole carbon and energy source. asm.orgnih.govIsolated from activated sludge, it also grows on chlorobenzene (B131634) and benzene (B151609). asm.orgnih.gov
Chlorobenzene DioxygenaseInitiates the degradation pathway. ethz.chAttacks the 1,4-DCB molecule, leading to the formation of a dichlorocatechol. ethz.ch
Catechol 1,2-DioxygenasePerforms ring cleavage of the catechol intermediate. asm.orgnih.govBreaks the aromatic ring, leading to the formation of 2,5-dichloro-cis, cis-muconate. asm.orgnih.gov

In environments lacking oxygen, anaerobic bioremediation provides an alternative pathway for this compound degradation. ethz.chbattelle.org This process often involves reductive dechlorination, where microorganisms replace the chlorine atoms on the benzene ring with hydrogen atoms. ethz.chmicrobe.com This sequentially transforms the contaminant, for example, from dichlorobenzene to monochlorobenzene, and ultimately to benzene. ethz.chmicrobe.com

While dichlorobenzene isomers are relatively resistant to anaerobic degradation compared to more highly chlorinated benzenes, studies have shown that it is possible. microbe.com Some methanogenic microbial consortia can transform 1,4-DCB via reductive dechlorination. ethz.ch Certain bacteria, such as Dehalobacter species, have been implicated in the reductive dechlorination of dichlorobenzenes. microbe.com

In field applications, anaerobic strategies are sometimes chosen when aerobic methods are not feasible. battelle.org For instance, at a site where high organic content in the soil prevented successful oxygen infusion, an anaerobic approach using sulfate (B86663) as an electron acceptor was implemented. battelle.org The degradation of chlorobenzenes through sulfate reduction is a documented process. battelle.org This approach can be part of a phased treatment program, potentially followed by enhanced reductive dechlorination to address any remaining chlorinated compounds. battelle.org

To enhance the rate and extent of bioremediation, biostimulation and bioaugmentation techniques can be employed. ucdavis.edu

Biostimulation involves modifying the contaminated environment to stimulate the activity of indigenous microorganisms capable of degrading the target pollutant. ucdavis.edu This is often achieved by adding limiting nutrients, electron acceptors, or carbon sources. ucdavis.edu For anaerobic remediation of 1,4-DCB, this could involve adding sulfate or other electron acceptors. battelle.org In one field application, 5,100 pounds of magnesium sulfate and 1,700 pounds of nutrients were injected to stimulate the native microbial population. battelle.org

Bioaugmentation is the process of introducing specific, pre-grown microbial strains or consortia into the contaminated site. ucdavis.edu This is particularly useful when the native microbial population lacks the necessary degradation capabilities or is present in insufficient numbers. ucdavis.edu For chlorinated benzenes, bioaugmentation might involve inoculating the subsurface with cultures known to perform reductive dechlorination, such as those containing Dehalococcoides or Dehalobacter. microbe.com Studies have shown that coupling a culture that reductively dechlorinates chlorobenzene to benzene with a second, methanogenic culture that degrades benzene can lead to the complete transformation of the contaminant to carbon dioxide and methane. nih.gov

The choice between these techniques, or a combination of both, depends on site-specific conditions, including the existing microbial community and environmental parameters. ucdavis.edu

Immobilization is a technique that involves entrapping or attaching microbial cells to a carrier material. frontiersin.org This approach can enhance the efficiency, stability, and reusability of microorganisms for bioremediation. frontiersin.orgmdpi.com Using a mixture, or consortium, of bacterial strains can be more effective for degrading contaminants than single strains. frontiersin.org

For the treatment of chlorobenzenes, an immobilized bacterial consortium supplemented with micron zerovalent iron and biomass demonstrated high removal efficiency. acs.org In a year-long study treating contaminated groundwater, the removal rate for this compound and other pollutants was maintained above 98% in the later stages of the experiment. acs.org The immobilization technique provides a stable environment for the bacteria, protecting them from potentially toxic intermediates and competition from indigenous microorganisms. acs.orgnii.ac.jp The carrier material, such as alginate beads, allows the bacteria to proliferate in a protected space while remaining active for degradation. mdpi.com This method shows promise for use in systems like packed-bed bioreactors for the continuous treatment of contaminated water. mdpi.com

Physicochemical Remediation Methods

Alongside biological approaches, physicochemical methods are employed to treat this compound contamination. These technologies rely on physical and chemical properties to separate or destroy the contaminant.

Adsorption is a widely used non-destructive technique that physically removes contaminants from water or air by binding them to the surface of a solid material, known as an adsorbent. researchgate.netmdpi.com This method is particularly effective for treating pollutants at low concentrations. researchgate.net Due to its low solubility in water and tendency to bind to organic matter, this compound is amenable to removal by adsorption. tpsgc-pwgsc.gc.ca

A variety of materials have been investigated for their ability to adsorb chlorobenzenes. Activated carbon is a common and effective adsorbent due to its high porosity and large surface area. mdpi.com Modified carbon nanotubes (CNTs) have also shown to be effective adsorbents for removing dichlorobenzenes from aqueous solutions. mdpi.com One study found that combining adsorption with catalytic oxidation on activated carbon fibers loaded with manganese dioxide created a promising dual adsorbent/catalyst for removing chlorobenzene over a wide temperature range. mdpi.com Another composite material, poly-o-toluidine zirconium(IV) phosphotellurite, successfully removed over 90% of this compound from aqueous solutions, with the process indicating chemisorption. researchgate.net

The efficiency of adsorption is influenced by factors such as pH, temperature, and contact time. researchgate.net The data from equilibrium isotherm studies are often fitted to models like the Langmuir or Freundlich equations to quantify the maximum adsorption capacity of the material. mdpi.com

Table 2: Adsorption Capacities of Various Materials for Dichlorobenzenes

Adsorbent MaterialContaminantAdsorption CapacityReference
As-grown Carbon Nanotubes1,2-Dichlorobenzene30.8 mg/g mdpi.com
Graphitized Carbon Nanotubes1,2-Dichlorobenzene28.7 mg/g mdpi.com
Activated Carbon Fibers (ACF)Chlorobenzene628.35 mg/g (at 120 °C) mdpi.com
GO/IL/PSF microcapsule2,4-Dichlorophenol398 mg/g (qmax from Langmuir model)

Electrochemical Oxidation

Electrochemical oxidation is a remediation technique that utilizes an electric current to degrade contaminants. The process involves the anodic oxidation of this compound (p-DCB) on an electrode surface, such as platinum. researchgate.net Studies have shown that the degradation of p-DCB can occur through both direct electron loss at the anode and indirect oxidation by anodically generated free radicals. researchgate.net The oxidation potential for this compound is in the range of 2.0-2.3 V (vs SCE) in an acetonitrile-aqueous solution. researchgate.net The reaction is typically controlled by the diffusion process. researchgate.net

During the electrochemical oxidation of this compound, several intermediate and final degradation products are formed. These byproducts are a result of the breakdown of the parent compound. Identified intermediates include parachlorophenol, 1,4-benzoquinone, and 2,5-dichloro-p-benzoquinone. researchgate.net Further oxidation can lead to the formation of organic acids such as maleic acid, oxalic acid, acetic acid, and formic acid, before eventual mineralization to carbon dioxide (CO2) and water. researchgate.netnih.gov The process relies on the generation of powerful oxidizing species, like hydroxyl radicals (•OH), on the anode surface, which then attack the contaminant molecules. nih.gov

Table 1: Intermediates in Electrochemical Oxidation of this compound

Compound Name Chemical Formula Role
Parachlorophenol C₆H₅ClO Intermediate
1,4-Benzoquinone C₆H₄O₂ Intermediate
2,5-Dichloro-p-benzoquinone C₆H₂Cl₂O₂ Intermediate
Maleic acid C₄H₄O₄ Intermediate
Oxalic acid C₂H₂O₄ Intermediate
Acetic acid C₂H₄O₂ Intermediate
Formic acid CH₂O₂ Intermediate
Carbon dioxide CO₂ Final Product

This table is generated based on data from the text. researchgate.netnih.gov

Surfactant-Enhanced Soil Flushing

Surfactant-enhanced soil flushing is a remediation method used to treat soils contaminated with hydrophobic compounds like this compound. nih.gov This technology improves upon traditional pump-and-treat systems by introducing surfactants—compounds that lower interfacial tension between liquids—into the flushing solution. epa.gov The application of surfactants can enhance remediation in two primary ways: by increasing the contaminant's apparent solubility in water and by reducing the interfacial tension between water and the non-aqueous phase liquid (NAPL), thereby improving mass removal. epa.govlifesurfing.eu

Table 2: Surfactant Performance in Dichlorobenzene Remediation

Surfactant Type Key Finding Reference
Saponin (B1150181) Biosurfactant Achieved up to 80.43% removal of p-DCB from soil. nih.gov nih.gov
Alkyl polyglycoside Biosurfactant Showed lower removal efficiency than saponin but higher than Tween 80 in soil. nih.gov nih.gov
Tween 80 Synthetic Higher solubilization of DCBs in water compared to biosurfactants. nih.gov nih.gov
Sodium dodecylsulfate (SDS) Synthetic Increased the effective solubility of p-DCB by a factor of 20 to 100. osti.gov osti.gov

This table is generated based on data from the text.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to degrade persistent organic pollutants, such as this compound. mdpi.comnih.gov The fundamental principle of AOPs is the in-situ generation of highly reactive and powerful oxidizing species, primarily the hydroxyl radical (•OH). acs.orgtaltech.ee These radicals can non-selectively attack and oxidize a wide range of organic contaminants, often mineralizing them into less toxic substances like water, carbon dioxide, and inorganic salts. youtube.com

Various AOPs exist, including the use of ozone (O₃) with hydrogen peroxide (H₂O₂), ultraviolet (UV) light with H₂O₂, and Fenton-based processes (Fe²⁺ and H₂O₂). acs.orgyoutube.com For instance, the UV/H₂O₂ process involves the photolysis of hydrogen peroxide by UV light to produce hydroxyl radicals. nih.gov This method is noted for its simplicity, as it only requires a pump for the H₂O₂ and a power supply for the UV lamps, and it does not generate solid residuals. nih.gov AOPs can also be combined with other treatments; for example, using ozonation as a pre-treatment can break down complex molecules, enhancing the efficiency of subsequent biological treatments. youtube.com The effectiveness of AOPs is due to the high oxidative power of the generated radicals, which can break down the stable chemical structure of compounds like this compound. mdpi.comtaltech.ee

Natural Attenuation Monitoring

Natural attenuation refers to the reduction of contaminant concentrations in the environment through naturally occurring physical, chemical, and biological processes without human intervention. pca.state.mn.usepa.gov For chlorinated solvents like this compound, these processes include biodegradation, dispersion, volatilization, and adsorption. pca.state.mn.us Monitored natural attenuation (MNA) is a formal remediation strategy where these intrinsic processes are monitored to ensure they are effectively reducing contaminant levels and protecting human health and the environment. pca.state.mn.usfrtr.gov It is not a "no-action" alternative but requires detailed site investigation and long-term monitoring to verify that attenuation is occurring at a sufficient rate. pca.state.mn.us

A monitoring strategy for a site contaminated with this compound would involve regular sampling of groundwater to analyze for the contaminant itself, its potential breakdown products, and various geochemical parameters that indicate the type of degradation processes occurring (e.g., redox conditions). epa.govdtic.mil For example, studies have shown that bacteria in the vadose zone can biodegrade this compound at the interface between anoxic groundwater and the oxic soil layer above. researchgate.net Monitoring can reveal the spatial and temporal characteristics of the contaminant plume and the microbial communities responsible for degradation. clu-in.org MNA is often considered as a final step in a remediation plan, following more aggressive source-zone treatments. frtr.gov

Challenges and Future Directions in this compound Remediation

Remediating sites contaminated with this compound presents several challenges. The compound's chemical properties, such as its tendency to exist as a Dense Non-Aqueous Phase Liquid (DNAPL) and its hydrophobicity, make it difficult to remove from soil and groundwater. lifesurfing.euepa.gov When using methods like Surfactant-Enhanced In-Situ Chemical Oxidation (S-ISCO), a key challenge is that the surfactants themselves can be organic molecules that compete with the contaminant for the oxidant, leading to unproductive consumption. lifesurfing.eu Furthermore, the degradation of this compound can lead to the formation of intermediate byproducts that may also be toxic. researchgate.net

Another significant challenge is the phenomenon of "aging," where contaminants become sequestered within the soil matrix over time, making them less bioavailable for degradation. researchgate.net While studies show that microbes can access and mineralize even desorption-resistant this compound, the rate and extent of this degradation are significantly reduced compared to freshly added contamination. researchgate.net

Future directions in remediation research will likely focus on overcoming these challenges. This includes developing more selective and efficient oxidation catalysts for AOPs and electrochemical methods, and optimizing surfactant formulations to minimize oxidant scavenging while maximizing contaminant mobilization. lifesurfing.eumdpi.com For natural attenuation, a deeper understanding of the microbial communities and the environmental factors that control degradation rates is needed to improve the predictability and reliability of MNA as a remedy. clu-in.org Integrating different technologies, such as combining aggressive source treatment with MNA for long-term plume management, will continue to be a key strategy. epa.govfrtr.gov

Computational and Theoretical Studies of 1,4 Dichlorobenzene

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For 1,4-Dichlorobenzene, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), offer deep insights into its fundamental properties. chemrevlett.comglobalresearchonline.net

The geometry of this compound has been optimized using DFT methods to determine its most stable conformation. nih.gov The molecule consists of a planar benzene (B151609) ring with two chlorine atoms substituted at opposite (para) positions. This substitution maintains the molecule's high degree of symmetry (D2h point group). wikipedia.org The electronic density is primarily concentrated on the benzene ring and the highly electronegative chlorine atoms.

Optimized geometric parameters, such as bond lengths and angles, are calculated to be in good agreement with experimental data. The C-C bond lengths within the aromatic ring are nearly identical, reflecting the delocalized π-electron system. The C-Cl bonds are a key feature, and their length is a result of the interplay between the size of the chlorine atom and electronic effects within the molecule.

Calculated Geometrical Parameters of this compound
ParameterValue
C-C Bond Length (Å)~1.39
C-H Bond Length (Å)~1.08
C-Cl Bond Length (Å)~1.74
C-C-C Bond Angle (°)~120
C-C-Cl Bond Angle (°)~120
C-C-H Bond Angle (°)~120

Note: These values are typical representations from DFT calculations for similar chlorinated benzene structures.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. wisc.edu It is used to understand charge transfer, hyperconjugation, and delocalization effects within a molecule. researchgate.net

For this compound, NBO analysis reveals strong, localized σ-bonds for the C-C, C-H, and C-Cl frameworks. The analysis also shows the lone pairs on the chlorine atoms and the delocalized π-bonds of the benzene ring. A key aspect of NBO analysis is the study of stabilization energies arising from hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. In this compound, significant interactions occur between the lone pairs of the chlorine atoms (p-type orbitals) and the antibonding π* orbitals of the benzene ring. This delocalization of electron density from the chlorine atoms to the ring affects the molecule's electronic properties and reactivity.

Selected NBO Analysis Results for this compound (Illustrative)
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (Cl)π(C1-C2)High
π(C1-C2)π(C3-C4)High

Note: LP denotes a lone pair. The table illustrates the expected significant hyperconjugative interactions.

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. dtic.mil DFT calculations are a reliable method for predicting these properties.

This compound is a centrosymmetric molecule, meaning it possesses a center of inversion. A fundamental principle of NLO is that for any centrosymmetric molecule, the first hyperpolarizability (β) must be zero. stenutz.eu Therefore, this compound does not exhibit second-order NLO effects like second-harmonic generation. However, it does have a non-zero polarizability (α) and second hyperpolarizability (γ), which govern its response to strong electric fields. The polarizability is influenced by the delocalized π-electrons in the benzene ring.

Calculated NLO Properties of this compound
PropertyValue
Dipole Moment (μ) (Debye)0.00
Mean Polarizability (α) (a.u.)Non-zero
First Hyperpolarizability (β) (a.u.)0
Second Hyperpolarizability (γ) (a.u.)Non-zero

Local Reactivity Properties

DFT-based descriptors of local reactivity are crucial for identifying the specific sites within a molecule that are most likely to participate in a chemical reaction.

The Average Local Ionization Energy (ALIE), represented as I(r), is the average energy required to remove an electron from a specific point (r) in the space of a molecule. nih.gov Plotting ALIE on the molecular surface creates a map where regions of low ALIE indicate the locations of the most loosely bound, highest-energy electrons. These sites are the most susceptible to attack by electrophiles and radicals. nih.gov

For this compound, the lowest ALIE values are expected to be found above and below the plane of the aromatic ring, corresponding to the delocalized π-electron system. This indicates that electrophilic attack is most likely to occur on the carbon atoms of the benzene ring rather than on the chlorine or hydrogen atoms.

Predicted ALIE Values for this compound (Illustrative)
Molecular RegionRelative ALIE ValueReactivity Implication
Above/Below Benzene Ring (π-system)LowFavored site for electrophilic attack
Around Chlorine AtomsHighLess favored for electrophilic attack
Around Hydrogen AtomsHighLess favored for electrophilic attack

The Fukui function, f(r), is a local reactivity descriptor that measures the change in electron density at a point r when the total number of electrons in the system changes. It is used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (attack by a species donating electrons).

f-(r): for electrophilic attack (attack by a species accepting electrons).

f0(r): for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can predict the regioselectivity of various reactions. For electrophilic attack (f-), the carbon atoms of the benzene ring are expected to have the highest values, as they are the sites of highest electron density available for donation. For nucleophilic attack (f+), the carbon atoms bonded to the electronegative chlorine atoms are likely to be more susceptible.

Predicted Fukui Function Analysis for this compound (Illustrative)
Atomf- (Electrophilic Attack)f+ (Nucleophilic Attack)f0 (Radical Attack)
C (bonded to Cl)LowHighModerate
C (bonded to H)HighLowHigh
ClModerateLowLow
HLowLowLow

Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, forming two radical species. nih.gov It is a key indicator of a bond's strength and a molecule's thermal stability. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate BDEs.

Theoretical studies on related molecules, such as chlorobenzene (B131634), provide valuable estimates for the C-Cl bond strength in this compound. For chlorobenzene, the experimentally determined BDE for the C-Cl bond is approximately 97.6 kcal/mol. nih.gov Computational models like G3B3 and B3LYP (a functional within DFT) have calculated this value to be 99.0 kcal/mol and 91.0 kcal/mol, respectively, showing good agreement with experimental data. nih.gov These methods can be applied to this compound to determine the energies of both its carbon-chlorine and carbon-hydrogen bonds, which is fundamental to predicting its degradation pathways and reactivity. nih.govnih.gov The weakest bond in the molecule is typically the most susceptible to cleavage during chemical reactions.

Table 1: Calculated and Experimental C-Cl Bond Dissociation Energies for Chlorobenzene
MethodBond Dissociation Energy (kcal/mol)Reference
Experimental97.6 nih.gov
G3B3 (Calculated)99.0 nih.gov
B3LYP (Calculated)91.0 nih.gov

Thermodynamic Properties and Hyperpolarizability

Thermodynamic properties describe the energy relationships and physical stability of a compound. Computational chemistry allows for the precise calculation of these values, which are essential for process design and environmental modeling. Key thermodynamic data for this compound have been compiled from various sources, including the NIST Chemistry WebBook. nist.govnist.gov

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. mdpi.com Materials with high hyperpolarizability are important for applications in photonics and optoelectronics. mdpi.com Computational methods like DFT and Time-Dependent DFT (TDDFT) are used to predict these properties. nih.gov While specific hyperpolarizability values for this compound are not extensively reported, the computational frameworks exist to calculate them. nih.govnih.gov Such studies would involve applying functionals like B3LYP to evaluate the molecule's response to an electric field, often including solvent effects to mimic real-world conditions. nih.gov

Table 2: Selected Thermodynamic Properties of this compound
PropertySymbolValueUnitsPhaseReference
Standard Molar Enthalpy of FormationΔf-63.4 ± 1.1kJ/molSolid chemeo.com
Standard Molar Enthalpy of CombustionΔc-2937 ± 4kJ/molSolid nist.gov
Standard Molar Enthalpy of SublimationΔsub64.5 ± 0.5kJ/molSolid chemeo.com
Molar Heat CapacityCp,solid147.2J/mol·KSolid (at 298.15 K) chemeo.com
Standard Molar Entropy179.9 ± 0.4J/mol·KSolid (at 298.15 K) chemeo.com

Molecular Dynamics Simulations (e.g., Interactions with Water Molecules)

Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. researchgate.net This technique is particularly useful for studying the behavior of this compound in different environments, such as in aqueous solutions. Given that this compound has very low solubility in water, MD simulations can provide critical insights into its hydrophobic interactions. wikipedia.org

Simulations would typically model a single this compound molecule or a cluster of them in a box of water molecules, using force fields to define the interactions. researchgate.net Common water models for such simulations include TIP3P, SPC/E, or TIP4P. researchgate.net Researchers can then observe how water molecules structure themselves around the nonpolar solute, the dynamics of the solvation shell, and the thermodynamics of transferring the molecule from a nonpolar solvent to water. These simulations can reveal the tendency of this compound molecules to aggregate in an aqueous environment to minimize their contact with water, a key aspect of its environmental fate and behavior. researchgate.netresearchgate.net

In Silico Docking Studies (e.g., Enzyme Inhibition)

In silico molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or enzyme. nih.gov This technique is a cornerstone of computer-aided drug design and is used to screen for potential enzyme inhibitors. health.state.mn.us The process involves placing a 3D model of the ligand, such as this compound, into the binding site of a target enzyme and calculating a "docking score," which estimates the binding affinity (often in kcal/mol). mdpi.comnih.gov

While specific studies focusing on this compound are not prevalent, related dichlorophenyl compounds have been evaluated as potential inhibitors for various enzymes. nih.govresearchgate.net For example, derivatives have been docked against targets like Methionyl-tRNA Synthetase. researchgate.net A typical study would involve preparing the 3D structure of this compound and docking it against the crystal structure of a target enzyme obtained from a database like the Protein Data Bank. nih.gov The results would predict whether the molecule could act as an inhibitor, providing a basis for further experimental testing.

Computational Prediction of Reactive Properties

Computational methods are powerful tools for predicting the chemical reactivity of molecules. For this compound, reactivity can be assessed through several theoretical approaches. The bond dissociation energies (BDEs) discussed previously indicate that the C-Cl bonds are likely sites for thermal or photochemical degradation.

Furthermore, Density Functional Theory (DFT) calculations can provide detailed electronic structure information. nih.gov By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the molecule's electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. nih.gov Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov These regions are prime targets for attack by other reagents, explaining, for instance, the known incompatibility of this compound with strong oxidizing agents.

Policy, Regulations, and Societal Implications of 1,4 Dichlorobenzene

Regulatory Status and Guidelines

International Agency for Research on Cancer (IARC) Classification

The International Agency for Research on Cancer (IARC), a part of the World Health Organization, has classified 1,4-Dichlorobenzene. Based on evidence from animal studies, IARC has placed this compound in Group 2B , signifying it is "possibly carcinogenic to humans". enviliance.com This classification is based on sufficient evidence of carcinogenicity in experimental animals but a lack of adequate evidence in humans. enviliance.com Specifically, long-term exposure has been shown to increase the incidence of kidney tumors in rats and liver tumors in mice. enviliance.com

Environmental Protection Agency (EPA) Guidelines and Regulations

The United States Environmental Protection Agency (EPA) has established several guidelines and regulations for this compound to protect human health and the environment. env.go.jpun.org

Under the Safe Drinking Water Act , the EPA has set a Maximum Contaminant Level (MCL) for this compound in drinking water at 0.075 milligrams per liter (mg/L) or 75 parts per billion (ppb). env.go.jp The EPA has also established a Maximum Contaminant Level Goal (MCLG) of 0.075 mg/L.

The EPA has classified this compound as a Group C carcinogen , indicating it is a possible human carcinogen. un.org This classification is based on limited animal evidence of carcinogenicity. un.org The agency has also calculated an oral cancer slope factor of 0.024 (mg/kg/d)⁻¹. un.org

Under the Clean Air Act , this compound is listed as a Hazardous Air Pollutant (HAP). env.go.jp The EPA has set a Reference Concentration (RfC) for chronic inhalation exposure at 0.8 milligrams per cubic meter (mg/m³), based on increased liver weights observed in rats. un.org

For water quality, the EPA has set criteria based on consumption. For the consumption of water and organisms, the criterion is 300 µg/L, and for the consumption of organisms only, it is 900 µg/L. env.go.jp

EPA Regulatory and Guideline Values for this compound

Regulation/Guideline Value Issuing Authority
Maximum Contaminant Level (MCL)0.075 mg/LEPA
Maximum Contaminant Level Goal (MCLG)0.075 mg/LEPA
Carcinogen ClassificationGroup C (Possible Human Carcinogen)EPA
Reference Concentration (RfC)0.8 mg/m³EPA
Water Quality Criterion (Water & Organism)300 µg/LEPA
Water Quality Criterion (Organism Only)900 µg/LEPA

Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits

The Occupational Safety and Health Administration (OSHA) has established a Permissible Exposure Limit (PEL) for this compound in the workplace to protect workers from potential health effects. The OSHA PEL is a time-weighted average (TWA) of 75 parts per million (ppm) , which is equivalent to 450 milligrams per cubic meter (mg/m³), over an 8-hour workday. Current time information in 小県郡, JP.meti.go.jp

The American Conference of Governmental Industrial Hygienists (ACGIH), an organization that provides recommendations for occupational exposure limits, has set a lower Threshold Limit Value (TLV) of 10 ppm as a TWA. meti.go.jp The National Institute for Occupational Safety and Health (NIOSH) recommends limiting exposure to the lowest feasible concentration and has an Immediately Dangerous to Life or Health (IDLH) value of 150 ppm. Current time information in 小県郡, JP.meti.go.jp

Occupational Exposure Limits for this compound

Organization Limit/Guideline Value
OSHAPermissible Exposure Limit (PEL) - TWA75 ppm (450 mg/m³)
ACGIHThreshold Limit Value (TLV) - TWA10 ppm
NIOSHImmediately Dangerous to Life or Health (IDLH)150 ppm

National Toxicology Program (NTP) Studies and Reports

The National Toxicology Program (NTP) has conducted extensive studies on the toxicity and carcinogenicity of this compound. ilo.org Based on sufficient evidence of carcinogenicity from studies in experimental animals, the NTP has concluded that this compound is "reasonably anticipated to be a human carcinogen" . env.go.jp

NTP's technical reports detail the findings of these animal studies. ilo.org For instance, a gavage study (where the chemical is administered by a tube into the stomach) found that this compound caused kidney tumors in male rats and liver tumors in both male and female mice. un.orgjohas.go.jp Specifically, there was a dose-related increase in tubular cell adenocarcinomas in the kidneys of male rats. johas.go.jp In mice, the studies observed hepatocellular adenomas and carcinomas. env.go.jp

These NTP studies form a significant part of the evidence base used by other regulatory agencies, such as the IARC and EPA, in their own classifications and risk assessments of this compound. env.go.jpun.org

National and Regional Regulatory Frameworks (e.g., Canada, EU, Japan, California)

In Canada, this compound is subject to regulations under the Canadian Environmental Protection Act (CEPA). japaneselawtranslation.go.jp While it is produced in and imported into Canada, with an estimated 3,500 tonnes used annually, its release into the environment is a concern. johas.go.jpjapaneselawtranslation.go.jp The primary uses in Canada are as an air freshener, a deodorizer in urinals, and a moth and bird repellent. japaneselawtranslation.go.jp

Health Canada has established a Maximum Acceptable Concentration (MAC) for this compound in drinking water. env.go.jp The average daily intake for the general population in Canada is estimated to be significantly lower than the tolerable daily intake derived from animal studies. johas.go.jp

The European Union has taken a stringent approach to the regulation of this compound. Due to its carcinogenic nature, its use as an air freshener has been forbidden since 2005, and its use in mothballs has been banned since 2008. Current time information in 小県郡, JP. A comprehensive risk assessment conducted by the EU concluded that there is a concern for workers and consumers exposed to this compound. env.go.jp This led to the implementation of risk reduction measures. env.go.jp

In Japan, this compound is regulated under the Chemical Substances Control Law (CSCL), where it is designated as a "Priority Assessment Chemical Substance". This designation means that it is subject to risk assessment by the government. It is also listed as a Class I Designated Chemical Substance under Japan's Pollutant Release and Transfer Register (PRTR) law, which requires businesses to report their environmental releases and transfers of the chemical. enviliance.commeti.go.jp Kureha Corporation is the only producer of this compound in Japan, and it is used as a raw material for polyphenylene sulfide (B99878) (PPS) resin, as well as in pesticides and deodorants. kureha.co.jp

In the state of California, this compound is listed under the Safe Drinking Water and Toxic Enforcement Act of 1986, commonly known as Proposition 65 . nite.go.jp This listing is based on its identification as a chemical known to the state to cause cancer. nite.go.jp As a result, businesses are required to provide a "clear and reasonable warning" before knowingly and intentionally exposing anyone to this compound. nite.go.jp

Socio-Economic Evaluation of Risk Reduction Measures

The regulation of this compound has prompted socio-economic evaluations of the impacts of risk reduction measures. A report prepared for the European Commission's Directorate General Enterprise and Industry analyzed the potential consequences of restricting the use of this compound in certain consumer products. kureha.co.jp

The evaluation considered the costs to industry of reformulating products or finding substitutes for this compound. It also weighed these costs against the societal benefits of reduced exposure, including potential healthcare savings from a lower incidence of associated health problems. The report noted that for some applications, such as air fresheners and toilet blocks, alternatives were available, making a phase-out feasible. kureha.co.jp The socio-economic analysis played a role in the European Union's decision to ban the use of this compound in air fresheners and mothballs. Current time information in 小県郡, JP.kureha.co.jp

Public Health Statements and Risk Communication

Various national and international health agencies have issued public health statements regarding this compound to inform the public and relevant organizations about its potential health risks. These statements are a crucial component of risk communication and are based on scientific evidence from human and animal studies.

Public health statements also address non-cancer health effects. The primary route of exposure for the general public is through the inhalation of vapors from consumer products like mothballs and toilet deodorizers. nih.govepa.gov Acute, or short-term, exposure can lead to irritation of the eyes, skin, and throat. epa.gov Chronic, or long-term, exposure in humans has been associated with effects on the liver, skin, and central nervous system. epa.gov Animal studies have further indicated that this compound can cause effects on the kidneys and blood. nih.gov

To provide quantitative guidance, health agencies have established various health-based levels. For instance, California's Office of Environmental Health Hazard Assessment (OEHHA) established a Public Health Goal (PHG) of 0.006 mg/L (6 ppb) for this compound in drinking water, based on carcinogenic effects observed in animal studies. nj.gov The EPA has set a maximum contaminant level (MCL) for drinking water at 0.075 mg/L. nih.gov The table below summarizes the carcinogenicity classifications by various health agencies.

Carcinogenicity Classifications for this compound

Agency Classification
U.S. Department of Health and Human Services (DHHS) Might be a human carcinogen
International Agency for Research on Cancer (IARC) Group 2B: Possibly carcinogenic to humans
U.S. Environmental Protection Agency (EPA) Group C: Possible human carcinogen

Consumer Product Regulations and Labeling

Given its use in common household products and its potential health risks, this compound is subject to consumer product regulations and labeling requirements. These regulations are designed to inform consumers about the presence of the chemical and the necessary precautions for its safe use.

In the United States, products containing this compound fall under the purview of the Federal Hazardous Substances Act (FHSA), which mandates precautionary labeling on the containers of hazardous household products. wikipedia.org This is to help consumers use and store the products safely and to provide immediate first-aid instructions in case of an accident. wikipedia.org The Consumer Product Safety Commission (CPSC) enforces these regulations. wikipedia.org For a substance like this compound, which is considered a hazardous substance, labeling would typically include signal words such as "Danger" or "Caution," a statement of the principal hazards (e.g., "Vapor Harmful," "Harmful or Fatal if Swallowed"), and instructions for safe handling and storage. nj.govscbt.com

The primary consumer uses of this compound are as a moth repellent and a space deodorant in products like toilet blocks. epa.govtpsgc-pwgsc.gc.ca Due to its classification as a possible carcinogen and its other potential health effects, some jurisdictions have enacted stricter regulations. For example, the state of California has taken specific action to ban the use of this compound in solid air fresheners and toilet/urinal care products. ca.gov

The EPA also regulates this compound as a registered pesticide for its use in controlling moths. wikipedia.org As a marine pollutant, special requirements for its marking, labeling, and transportation have been established by the Department of Transportation. nih.gov The table below outlines some of the key regulatory limits and advisories for this compound.

Regulatory and Advisory Levels for this compound

Regulation/Advisory Issuing Body Level/Standard
Maximum Contaminant Level (MCL) in Drinking Water U.S. EPA 0.075 mg/L
Public Health Goal (PHG) in Drinking Water OEHHA (California) 0.006 mg/L
Permissible Exposure Limit (PEL) in Workplace Air OSHA 75 ppm (8-hour TWA)

Role of this compound as a Performance Indicator in Water Treatment

In the field of water treatment, particularly for water recycling and reuse, it is important to have reliable indicators to assess the effectiveness of treatment processes in removing chemical contaminants. This compound has been identified as a potential performance indicator for the removal of volatile organic compounds (VOCs) in advanced water treatment systems, such as those using reverse osmosis (RO). nih.gov

The selection of a suitable chemical indicator for VOCs is challenging due to the wide variety of compounds in this group. nih.gov An ideal indicator should be frequently present in the source water (e.g., secondary treated effluent), be relatively resistant to degradation, and its removal by a specific treatment process should be representative of the removal of a broader range of similar compounds.

One study identified this compound as a potential treatment performance indicator for indirect potable reuse (IPR) systems that use microfiltration/reverse osmosis (MF/RO) treatment. nih.gov Key findings from this research include:

High Detection Frequency: this compound was detected in nearly 94% of secondary treated effluent samples and in almost 89% of post-RO water samples, indicating its consistent presence. nih.gov

Treatment Efficiency: The median treatment efficiency for this compound by the MF/RO process was 80%. nih.gov

Persistence: It has been reported as one of the less biodegradable VOCs in wastewater, which is a desirable characteristic for a conservative performance indicator. nih.gov

By monitoring a single, representative compound like this compound, water treatment facilities can potentially reduce the complexity and analytical costs associated with monitoring a wide array of VOCs. nih.gov The consistent monitoring of this compound, in conjunction with online monitoring of critical control points, can provide assurance of the adequate removal of VOCs during the water treatment process. nih.gov Research in this area continues, with trials designed to further validate its relevance as a chemical indicator for VOCs. nih.gov

Future Research Directions

Elucidating Underexplored Toxicological Pathways

While current toxicological data indicate that chronic exposure to 1,4-Dichlorobenzene can affect the liver, kidneys, and central nervous system, significant questions remain regarding its full spectrum of effects. in.govepa.govnj.gov Animal studies have demonstrated its potential to cause kidney and liver tumors, leading to its classification as a substance "reasonably anticipated to be a human carcinogen." nih.govnih.gov However, there is a notable lack of information on its reproductive and developmental effects in humans. epa.gov

Future research should prioritize the following:

Neurodevelopmental Toxicity: Animal data suggest a potential for adverse effects on the postnatal development of the nervous system. in.govhealth.state.mn.us Given that exposure can occur prenatally through the placenta, dedicated studies are needed to understand the long-term neurological consequences for children exposed during critical developmental windows. in.gov

Endocrine Disruption: Some evidence points towards potential effects on the endocrine system, with findings of adrenal and thyroid gland hyperplasia in animal studies, albeit at high doses. health.state.mn.us The U.S. Environmental Protection Agency (EPA) has listed this compound for endocrine disruptor screening. health.state.mn.us Comprehensive investigations are required to clarify its potential to interfere with hormonal pathways.

Mechanisms of Carcinogenicity: The processes by which this compound induces tumors in male rats (kidney) and mice (liver) are not fully understood. epa.govnih.gov Research into the specific molecular and cellular mechanisms, such as the role of alpha-2-microglobulin nephropathy in male rat kidney tumors, will provide a clearer picture of its carcinogenic potential in humans. canada.ca

Development of Novel and Sustainable Remediation Technologies

Remediation of sites contaminated with this compound presents challenges due to its physical and chemical properties, including its volatility and tendency to adsorb to soil. tpsgc-pwgsc.gc.ca While several methods exist, there is a need for more efficient, cost-effective, and environmentally friendly technologies.

Current and Emerging Remediation Approaches

Technology Type Description Key Research Findings & Future Directions
Bioremediation Utilizes microorganisms to break down contaminants. Can be aerobic (with oxygen) or anaerobic (without oxygen). Specific bacteria like Pseudomonas and Xanthobacter flavus can degrade 1,4-DCB. nih.govethz.ch Research shows rapid biodegradation at the interface between oxic and anoxic zones. acs.orgnih.gov Future work should focus on optimizing conditions for in-situ bioremediation, such as nutrient and electron acceptor delivery, and identifying more robust microbial strains. researchgate.netbattelle.org
Advanced Oxidation Processes (AOPs) Generate highly reactive hydroxyl radicals to destroy contaminants. Methods include UV/H₂O₂ and electrochemical oxidation. AOPs can effectively degrade 1,4-DCB in water. researchgate.netdenora.com Studies have identified intermediates like parachlorophenol and 1,4-benzoquinone. researchgate.net Research is needed to scale up these technologies, improve energy efficiency, and understand the degradation pathways in complex environmental matrices. nih.govnih.gov

| Phytoremediation | Uses plants to remove, contain, or degrade contaminants in soil and water. | Plants can take up this compound, potentially transferring it from groundwater to the atmosphere for subsequent degradation. itrcweb.org Research should explore plant species with high uptake and tolerance, and investigate the role of root-zone microbes (rhizodegradation) in enhancing breakdown. itrcweb.org |

Future development should focus on integrated approaches, such as combining bioremediation with AOPs, to achieve complete mineralization of this compound and prevent the formation of potentially toxic byproducts.

Advanced Computational Modeling for Predictive Toxicology and Environmental Fate

Computational models are invaluable tools for predicting the behavior of chemicals in the environment and their potential toxicity, helping to prioritize testing and risk assessment efforts. wikipedia.org For this compound, advanced modeling can fill data gaps and enhance our understanding of its long-term impacts.

Future research using computational tools should include:

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate a chemical's structure with its biological activity. Developing and refining QSAR models for this compound can help predict its toxicity across different endpoints, including those that are currently under-studied, such as developmental neurotoxicity.

Pharmacokinetic (PK) Modeling: PK models can simulate the absorption, distribution, metabolism, and excretion of this compound in the body. This can help extrapolate findings from animal studies to humans and better estimate internal dose levels in different populations.

Environmental Fate and Transport Models: The mobility of this compound in the environment is governed by its physical and chemical properties, such as its low potential to sorb to organic carbon. itrcweb.org Advanced models can simulate its movement through soil, groundwater, and air, predicting plume formation and potential exposure pathways, especially at contaminated sites. tpsgc-pwgsc.gc.caitrcweb.org These models are crucial for designing effective monitoring and remediation strategies.

Long-Term Monitoring and Risk Assessment in Vulnerable Populations

The primary route of exposure to this compound for the general public is through the inhalation of indoor air from consumer products like mothballs and toilet deodorizers. epa.govnih.gov This raises particular concerns for vulnerable populations who may experience greater exposure or have increased susceptibility.

Key areas for future investigation include:

Children's Health: Children may be disproportionately affected due to factors like their hand-to-mouth behaviors and developing organ systems. in.gov Prenatal exposure is also a concern. in.gov Long-term cohort studies are needed to monitor children with known or suspected high exposure to assess for subtle developmental effects, particularly neurobehavioral outcomes. health.state.mn.ushealth.state.mn.us

Indoor Air Exposure: While it is known that indoor air concentrations can be significantly higher than outdoor levels, more comprehensive data are needed on the range of concentrations in residential settings across different geographic locations and housing types. nih.govcanada.ca This research should also evaluate the effectiveness of interventions to reduce indoor air levels.

Occupational Exposure: While less common, individuals involved in the manufacturing or use of this compound products may have higher exposure levels. nj.gov Long-term monitoring of these workers is necessary to fully characterize occupational risks.

Exposure and Health Guidelines for this compound

Guideline/Value Issuing Agency Value Context
Reference Concentration (RfC) U.S. EPA 0.8 mg/m³ An estimate of a continuous inhalation exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime. epa.gov
Tolerable Daily Intake (TDI) Health Canada 0.04 mg/kg bw/day The intake to which it is believed a person can be exposed over a lifetime without a harmful effect. canada.ca
Drinking Water Guidance MDH 50 µg/L A guidance value developed to protect the most vulnerable people from potentially harmful effects. health.state.mn.us
Carcinogen Classification IARC Group 2B "Possibly carcinogenic to humans." health.state.mn.us

This table contains a selection of values and is not exhaustive. Values are subject to change based on new research.

Investigating Synergistic Effects with Other Environmental Contaminants

In the environment, exposure to a single chemical is rare. More often, this compound is found as part of a mixture of contaminants, particularly at hazardous waste sites and in groundwater plumes. acs.orgbattelle.org It often co-occurs with other chlorinated solvents like chlorobenzene (B131634), 1,2-dichlorobenzene, and benzene (B151609). acs.orgbattelle.org The combined toxicological impact of these mixtures may be greater than the sum of their individual effects (synergism).

Future research must address:

Co-contaminant Toxicology: Studies are needed to investigate the toxicological interactions between this compound and other common co-contaminants. This research should examine whether the presence of other chemicals alters the metabolism, target organ toxicity, or carcinogenic potential of this compound.

Impact on Remediation: The presence of co-contaminants can affect the efficiency of remediation technologies. For example, some microbes may preferentially degrade one compound over another, or the degradation of one compound may be necessary to initiate the breakdown of another (co-metabolism). itrcweb.org Further studies are required to understand these interactions and develop remediation strategies effective for chemical mixtures.

Mixture Risk Assessment: Developing frameworks for assessing the health risks of chemical mixtures containing this compound is a critical challenge. This will require a combination of experimental toxicology and advanced computational modeling to account for potential synergistic or additive effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.